(D-Trp8,D-Cys14)-Somatostatin-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C76H104N18O19S2 |
|---|---|
Molecular Weight |
1637.9 g/mol |
IUPAC Name |
(4S,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62-,63-/m0/s1 |
InChI Key |
NHXLMOGPVYXJNR-LDBOSBTGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (D-Trp8,D-Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone, somatostatin-14. This modification, specifically the substitution of L-tryptophan at position 8 and L-cysteine at position 14 with their D-isomers, confers enhanced stability and altered receptor binding characteristics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with somatostatin (B550006) receptors (SSTRs), downstream signaling cascades, and physiological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, endocrinology, and drug development.
Introduction to Somatostatin and its Analogs
Somatostatin is a key regulatory peptide that exists in two bioactive forms, somatostatin-14 and somatostatin-28. It exerts a wide range of inhibitory effects throughout the body, including the suppression of hormone secretion from the pituitary, pancreas, and gastrointestinal tract, as well as the modulation of neurotransmission.[1] The physiological actions of somatostatin are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2]
Native somatostatin has a very short half-life in circulation, limiting its therapeutic potential. This has led to the development of synthetic analogs with improved stability and, in some cases, receptor subtype selectivity. This compound is one such analog, designed to have a longer duration of action while retaining the biological activities of the parent molecule.[3]
Receptor Binding Profile
For comparative purposes, the binding affinities of somatostatin-14 and the widely used synthetic analog, Octreotide, are presented in the table below. It is important to note that the binding profile of this compound may differ from these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin-14 and Octreotide for Human Somatostatin Receptors (SSTRs)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.3 ± 0.2 | 0.2 ± 0.04 | 0.6 ± 0.1 | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Octreotide | >1000 | 0.6 ± 0.1 | 45 ± 7 | >1000 | 6.3 ± 0.9 |
Data presented are representative values from published literature and may vary between studies. The lack of specific data for this compound represents a current knowledge gap.
Signaling Pathways
Upon binding of this compound to its cognate SSTRs, a cascade of intracellular signaling events is initiated. The primary mechanism involves the coupling to pertussis toxin-sensitive inhibitory G proteins (Gi/o).
Inhibition of Adenylyl Cyclase
The most well-characterized downstream effect of SSTR activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels has numerous consequences, including the modulation of protein kinase A (PKA) activity and the subsequent alteration of gene expression and cellular function.
References
- 1. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 61950-59-2,this compound | lookchem [lookchem.com]
- 4. Stimulation and inhibition of rat basophilic leukemia cell adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
(D-Trp8,D-Cys14)-Somatostatin-14: A Deep Dive into Structure-Activity Relationships for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14. Somatostatin-14 is a naturally occurring cyclic tetradecapeptide that regulates a wide range of physiological processes by interacting with five distinct G protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short biological half-life. The development of synthetic analogs, such as this compound, aims to overcome this limitation and improve receptor selectivity and therapeutic efficacy.
This document summarizes the current understanding of how modifications at positions 8 and 14 of the somatostatin-14 backbone influence its biological activity. It provides a detailed overview of the experimental protocols used to characterize this and similar analogs, and presents the available quantitative data to facilitate further research and development in this area.
Core Concepts: The Significance of D-Amino Acid Substitution
The introduction of D-amino acids at key positions in the somatostatin-14 sequence is a cornerstone of synthetic analog design. The substitution of L-Trp at position 8 with its D-enantiomer, D-Trp8 , is a critical modification known to significantly enhance the biological potency and metabolic stability of the peptide. This substitution is believed to stabilize the bioactive β-turn conformation of the essential pharmacophore sequence (Phe-Trp-Lys-Thr), leading to a higher affinity for somatostatin receptors.
The replacement of L-Cys at position 14 with D-Cys14 is another important modification. While the disulfide bridge between Cys3 and Cys14 is crucial for maintaining the cyclic structure of somatostatin, alterations at the C-terminus can influence receptor subtype selectivity and overall biological activity.
Structure-Activity Relationship of this compound
The primary goal of modifying the native somatostatin-14 structure is to develop analogs with enhanced potency and selectivity for specific SSTR subtypes. This selectivity is crucial for targeting specific diseases while minimizing off-target effects. For instance, SSTR2 is a primary target for the treatment of neuroendocrine tumors, while SSTR5 is implicated in the regulation of insulin (B600854) secretion.
Functional Activity Summary:
| Biological Effect | Observation | Implication |
| Glucagon (B607659) Secretion Inhibition | More potent inhibitor than native somatostatin-14. | Potential therapeutic for conditions characterized by hyperglucagonemia, such as type 2 diabetes. |
| Growth Hormone (GH) Secretion Inhibition | More potent inhibitor than native somatostatin-14. | Potential therapeutic for acromegaly and other growth hormone-related disorders. |
| Insulin Secretion Inhibition | Less potent inhibitor relative to its effects on glucagon and GH. | This selectivity could be advantageous in treating diabetes, where potent insulin suppression is undesirable. |
This profile suggests that the combination of D-Trp8 and D-Cys14 substitutions leads to an analog with a degree of functional selectivity, favoring the inhibition of glucagon and growth hormone over insulin.
Experimental Protocols
The characterization of somatostatin analogs like this compound involves a series of well-established experimental procedures. The following sections provide detailed methodologies for the key experiments cited in the literature for similar analogs.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.
Workflow for Solid-Phase Peptide Synthesis:
Detailed Methodology:
-
Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride resin, is swollen in a non-polar solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: The C-terminal amino acid, Fmoc-D-Cys(Trt)-OH, is coupled to the resin in the presence of a base such as diisopropylethylamine (DIEA).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Iterative Cycling: Steps 3 and 4 are repeated for each subsequent amino acid in the sequence, including the incorporation of D-Trp at position 8.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Cyclization: The linear peptide is dissolved in a dilute aqueous solution, and the pH is adjusted to promote the formation of the disulfide bridge between Cys3 and D-Cys14, often facilitated by air oxidation or the use of an oxidizing agent like potassium ferricyanide.
-
Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Radioligand Binding Assays
To determine the binding affinity of this compound for the different SSTR subtypes, competitive radioligand binding assays are performed using cell lines engineered to express each receptor subtype (e.g., CHO-K1 or HEK293 cells).
Workflow for Radioligand Binding Assay:
Detailed Methodology:
-
Membrane Preparation: Cells expressing a specific SSTR subtype are harvested and homogenized in a cold buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14), and varying concentrations of the unlabeled competitor ligand, this compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
The biological activity of this compound is assessed by measuring its ability to inhibit the release of specific hormones from cultured cells or isolated tissues.
Signaling Pathway Downstream of SSTR Activation:
Growth Hormone (GH) Secretion Inhibition Assay:
-
Cell Line: Rat pituitary tumor cells (e.g., GH3 or GH4C1).
-
Protocol:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with a secretagogue, such as Growth Hormone-Releasing Hormone (GHRH) or forskolin, to stimulate GH release.
-
Varying concentrations of this compound are added to the wells.
-
After an incubation period, the cell culture medium is collected.
-
The concentration of GH in the medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
The dose-response curve is plotted to determine the IC50 for GH inhibition.
-
Glucagon and Insulin Secretion Inhibition Assay:
-
Model: Isolated pancreatic islets from rodents or perfused pancreas models.
-
Protocol:
-
Pancreatic islets are isolated by collagenase digestion.
-
The islets are incubated in a buffer containing a secretagogue to stimulate hormone release (e.g., high glucose and arginine for insulin and glucagon, respectively).
-
Different concentrations of this compound are added.
-
After incubation, the supernatant is collected.
-
Glucagon and insulin concentrations are measured by ELISA or RIA.
-
The inhibitory potency (IC50) of the analog is determined.
-
Conclusion and Future Directions
The synthetic somatostatin analog this compound represents a promising lead compound due to its enhanced potency and selective inhibition of glucagon and growth hormone secretion over insulin. The D-Trp8 substitution is a key determinant of its increased biological activity, while the D-Cys14 modification likely contributes to its functional selectivity.
To fully elucidate the structure-activity relationship of this analog, further studies are required to obtain quantitative binding affinity data for all five SSTR subtypes. This information is critical for understanding the molecular basis of its selectivity and for guiding the design of next-generation somatostatin analogs with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field to conduct these and other relevant studies, ultimately advancing the development of novel therapies for a range of endocrine and oncological diseases.
(D-Trp8,D-Cys14)-Somatostatin-14: A Technical Guide to its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14. The document details its discovery through structure-activity relationship studies, provides in-depth experimental protocols for its chemical synthesis and biological characterization, and explores its mechanism of action through key signaling pathways.
Introduction: The Pursuit of Potent and Stable Somatostatin Analogs
Somatostatin-14, a native cyclic tetradecapeptide, is a key regulator of endocrine and exocrine secretion, inhibiting the release of numerous hormones, including growth hormone, insulin, and glucagon. Its therapeutic potential is limited by a short biological half-life. This prompted the development of synthetic analogs with improved stability and potency. The substitution of L-amino acids with their D-isomers at specific positions has been a successful strategy to enhance resistance to enzymatic degradation and modulate receptor binding affinity. The development of this compound emerged from these efforts to create more robust and effective somatostatin-based therapeutics. This analog incorporates a D-Tryptophan at position 8, a key residue for biological activity, and a D-Cysteine at position 14, influencing the conformational stability of the peptide.
Data Presentation
Receptor Binding Affinity
A comprehensive search of publicly available scientific literature and databases did not yield a complete quantitative binding profile (Ki or IC50 values) of this compound for all five human somatostatin receptor subtypes (SSTR1-5). While the biological activity of this analog has been investigated in several studies, specific affinity constants for each receptor subtype are not consistently reported.
Table 1: Receptor Binding Affinity of this compound (Qualitative)
| Receptor Subtype | Binding Affinity |
| SSTR1 | Data not available |
| SSTR2 | Data not available |
| SSTR3 | Data not available |
| SSTR4 | Data not available |
| SSTR5 | Data not available |
Note: The lack of specific quantitative data in the public domain prevents a detailed comparison of binding affinities.
Biological Potency: Inhibition of Growth Hormone Release
Table 2: In Vitro Potency for Inhibition of Growth Hormone Release
| Compound | Cell Type | IC50 (nM) |
| This compound | Not Reported | Data not available |
| Somatostatin-14 | Various | Variable |
| Octreotide | Various | Variable |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and biological evaluation of this compound, based on established procedures for somatostatin analogs.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard and robust method for peptide synthesis.
Materials:
-
Fmoc-D-Cys(Trt)-Wang resin
-
Fmoc-amino acids (including Fmoc-D-Trp(Boc)-OH and Fmoc-D-Cys(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)
-
Ether (cold)
-
Oxidation reagent: 0.01 M Iodine in MeOH/H2O
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the C-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Ser(tBu)-Thr(tBu)-Phe-Thr(tBu)-Lys(Boc)-D-Trp(Boc)-Phe-Phe-Asn(Trt)-Lys(Boc)-Cys(Trt)-Gly-Ala.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide in cold ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Disulfide Bond Formation (Cyclization):
-
Dissolve the purified linear peptide in a dilute solution of acetic acid in water.
-
Add a 0.01 M iodine solution dropwise with stirring until a persistent yellow color is observed.
-
Stir for an additional 1-2 hours.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Lyophilize the cyclic peptide.
-
-
Final Purification: Purify the final cyclic peptide by RP-HPLC and characterize by mass spectrometry.
Competitive Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound to different somatostatin receptor subtypes expressed in cultured cells.
Materials:
-
Cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14)
-
Unlabeled this compound
-
Unlabeled Somatostatin-14 (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1% BSA, pH 7.4)
-
Protease inhibitors
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to confluency.
-
Harvest the cells and homogenize them in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of unlabeled Somatostatin-14.
-
Competitive Binding: Cell membranes, radioligand, and increasing concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Growth Hormone Inhibition Assay
This protocol details a method to assess the functional potency of this compound in inhibiting growth hormone secretion from pituitary cells.
Materials:
-
Primary rat pituitary cells or a GH-secreting pituitary tumor cell line (e.g., GH3 or AtT-20 cells).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
This compound.
-
Growth Hormone-Releasing Hormone (GHRH) or other secretagogues (e.g., forskolin).
-
Growth Hormone (GH) ELISA kit.
Procedure:
-
Cell Culture: Plate the pituitary cells in 24-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.
-
Treatment:
-
Add fresh serum-free medium containing increasing concentrations of this compound to the wells.
-
Incubate for 30 minutes.
-
Stimulate GH release by adding a fixed concentration of GHRH to each well (except for the basal control).
-
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
GH Measurement: Quantify the amount of GH in the supernatant using a GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of GH inhibition for each concentration of this compound compared to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the analog concentration.
-
Determine the IC50 value (the concentration of the analog that causes 50% of the maximal inhibition of GH release) using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Somatostatin Receptor Signaling Pathway
Caption: General signaling pathways activated by somatostatin analogs.
Conclusion
This compound represents a synthetically modified analog of the native hormone, designed for enhanced stability and potent biological activity. While its discovery is rooted in the extensive structure-activity relationship studies of somatostatin, a comprehensive quantitative characterization of its receptor binding profile and functional potency remains to be fully elucidated in publicly accessible literature. The provided protocols offer a robust framework for the synthesis and in-depth biological evaluation of this and similar somatostatin analogs, which are crucial for advancing the development of novel therapeutics for neuroendocrine tumors and other related disorders. Further research is warranted to fully characterize the specific pharmacological properties of this compound and to explore its full therapeutic potential.
In Vivo Effects of (D-Trp8,D-Cys14)-Somatostatin-14 on Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of the somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14, on the secretion of key metabolic hormones: growth hormone (GH), insulin (B600854), and glucagon (B607659). This document summarizes key quantitative data from pivotal studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.
Core Findings: Dissociated Inhibition of Hormone Secretion
This compound, a synthetic analog of the native hormone somatostatin, exhibits a distinct pattern of hormonal inhibition. In vivo studies have consistently demonstrated its potent and selective suppression of glucagon and growth hormone release, with a notably lesser effect on insulin secretion. This dissociated activity makes it a valuable tool for metabolic research and a potential therapeutic agent where targeted inhibition of glucagon and/or GH is desired without significantly impacting insulin-mediated glucose homeostasis.
Data Presentation: Quantitative Effects on Hormone Levels
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound on hormone secretion.
Table 1: Effect of this compound on Arginine-Induced Insulin and Glucagon Secretion in Rats
| Treatment Group | Dose | Peak Insulin Response (ng/mL) | % Inhibition of Insulin | Peak Glucagon Response (pg/mL) | % Inhibition of Glucagon |
| Arginine Control | - | 5.51 ± 0.18 | - | 501 ± 61 | - |
| This compound | 70 ng/kg/min | No significant inhibition | Not significant | Significantly suppressed | > 50% |
Data adapted from Gordin et al. (1977). Values are presented as mean ± SEM.
Table 2: Dose-Dependent Suppression of Plasma Growth Hormone (GH) by this compound in Sheep
| Treatment Group | Infusion Rate | Mean Plasma GH (ng/mL) | % Suppression of GH |
| Control (Stimulated) | - | Baseline | - |
| This compound | Dose 1 (low) | Data not available in abstract | Dose-dependent |
| This compound | Dose 2 (medium) | Data not available in abstract | Dose-dependent |
| This compound | Dose 3 (high) | Data not available in abstract | Dose-dependent |
Qualitative description from Gluckman et al. (1979) indicates a dose-dependent suppression; however, specific quantitative data from the full text is required for a complete summary.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the cited studies.
Protocol 1: Arginine-Induced Insulin and Glucagon Secretion in Rats
-
Animal Model: Male rats of a specified strain (e.g., Sprague-Dawley), age, and weight. Animals are typically fasted overnight to establish baseline hormone levels.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment (e.g., sodium pentobarbital).
-
Catheterization: Catheters are inserted into the jugular vein for infusion of substances and into the carotid artery or abdominal aorta for blood sampling.
-
Hormone Stimulation: A continuous intravenous infusion of arginine hydrochloride is administered to stimulate the secretion of insulin and glucagon. The infusion rate and duration are standardized (e.g., 30-minute infusion).
-
Analog Administration: this compound is infused concomitantly with arginine at a specified dose (e.g., 70 ng/kg/min)[1].
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., -15, 0, 10, 20, 30 minutes) into chilled tubes containing anticoagulants (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) to prevent hormone degradation.
-
Hormone Measurement: Plasma levels of insulin and glucagon are quantified using specific radioimmunoassays (RIAs).
Protocol 2: Stimulation and Suppression of Growth Hormone Secretion in Sheep
-
Animal Model: Adult female sheep of a specific breed.
-
Catheterization: Catheters are placed in the carotid artery for infusion and the jugular vein for blood sampling.
-
GH Stimulation: Growth hormone secretion is stimulated by the intravenous administration of 3,5-dimethylpyrazole.
-
Analog Administration: this compound is infused into the carotid artery at various doses to determine a dose-response relationship.
-
Blood Sampling: Blood samples are collected at regular intervals before, during, and after the infusion of the analog.
-
Hormone Measurement: Plasma GH concentrations are measured by a specific radioimmunoassay for ovine GH.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
Unraveling the Role of (D-Trp8,D-Cys14)-Somatostatin-14 in Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic analog of the native hormone somatostatin-14. This modification, specifically the substitution of L-tryptophan with D-tryptophan at position 8 and L-cysteine with D-cysteine at position 14, confers a longer half-life and altered receptor binding profile compared to the endogenous peptide. These characteristics have made it a valuable tool in metabolic disease research, particularly in studies investigating the complex interplay of hormones regulating glucose homeostasis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on key metabolic hormones, and detailed experimental protocols for its use in a research setting.
Mechanism of Action and Signaling Pathways
This compound, like other somatostatin (B550006) analogs, exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five known subtypes of SSTRs (SSTR1-5), and their tissue distribution and downstream signaling pathways determine the physiological response to somatostatin and its analogs. In the context of metabolic regulation, SSTR2 and SSTR5, predominantly expressed in pancreatic islets, are of particular interest.
Upon binding of this compound to SSTR2 on pancreatic α-cells, a signaling cascade is initiated that leads to the inhibition of glucagon (B607659) secretion. Similarly, its interaction with SSTR5 on pancreatic β-cells results in the suppression of insulin (B600854) release. The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequently modulates ion channel activity and the exocytosis of hormone-containing granules.
SSTR2 Signaling Pathway in Pancreatic α-cells.
SSTR5 Signaling Pathway in Pancreatic β-cells.
Quantitative Effects on Hormone Secretion
The primary application of this compound in metabolic research is to modulate the secretion of insulin and glucagon. The following tables summarize quantitative data from a key study investigating its effects on arginine-stimulated hormone release in rats.
Table 1: Effect of this compound on Arginine-Stimulated Glucagon Release in Rats
| Treatment Group | Dose | Mean Glucagon Release (ng/ml) | % Inhibition | p-value |
| Arginine (Control) | - | 2.5 ± 0.3 | - | - |
| Arginine + this compound | 70 ng/kg/min | 1.1 ± 0.2 | 56% | < 0.01 |
Data adapted from a study on the selective effect of somatostatin analogs on glucagon as opposed to insulin release in rats in vivo.[1]
Table 2: Effect of this compound on Arginine-Stimulated Insulin Release in Rats
| Treatment Group | Dose | Mean Insulin Release (µU/ml) | % Inhibition | p-value |
| Arginine (Control) | - | 150 ± 15 | - | - |
| Arginine + this compound | 70 ng/kg/min | 145 ± 18 | Not Significant | > 0.05 |
Data adapted from a study on the selective effect of somatostatin analogs on glucagon as opposed to insulin release in rats in vivo.[1]
These data highlight the relatively selective inhibitory effect of this compound on glucagon secretion over insulin secretion at the tested dose, a property that makes it a particularly interesting tool for dissecting the roles of these two hormones in glucose regulation.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of research findings. Below are representative protocols for in vivo studies and in vitro hormone quantification.
In Vivo Animal Study Protocol: Arginine-Stimulated Hormone Release
This protocol describes a method to assess the in vivo efficacy of this compound in suppressing arginine-stimulated insulin and glucagon secretion in rats.[2]
Workflow for an in vivo arginine-stimulated hormone release study.
In Vitro Hormone Quantification: Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying hormone levels in plasma samples.
Protocol for Glucagon Radioimmunoassay:
-
Principle: This is a competitive binding assay. A known quantity of radiolabeled glucagon (e.g., ¹²⁵I-glucagon) competes with the unlabeled glucagon in the sample for a limited number of binding sites on a specific anti-glucagon antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of glucagon in the sample.[3]
-
Sample Preparation: Collect blood in EDTA tubes containing a protease inhibitor like aprotinin to prevent glucagon degradation. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.[4]
-
Assay Procedure:
-
Pipette standards, controls, and unknown plasma samples into coated tubes.
-
Add a fixed amount of anti-glucagon antibody to each tube.
-
Incubate to allow binding.
-
Add a fixed amount of ¹²⁵I-labeled glucagon to each tube.
-
Incubate to allow competitive binding.
-
Separate antibody-bound glucagon from free glucagon (e.g., using a precipitating antibody).
-
Measure the radioactivity of the bound fraction using a gamma counter.[5]
-
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the glucagon standards. Determine the glucagon concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Protocol for Insulin Radioimmunoassay:
-
Principle: Similar to the glucagon RIA, this is a competitive immunoassay where radiolabeled insulin competes with unlabeled insulin in the sample for binding to a specific anti-insulin antibody.[6]
-
Sample Preparation: Collect blood in EDTA tubes. Centrifuge to separate plasma or serum. Store at -20°C or -80°C.[6]
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into tubes.
-
Add ¹²⁵I-labeled insulin to all tubes.
-
Add anti-insulin antibody to all tubes except the non-specific binding (NSB) tubes.
-
Incubate to reach binding equilibrium.
-
Add a precipitating reagent to separate antibody-bound insulin.
-
Centrifuge to pellet the antibody-bound fraction.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.[6]
-
-
Data Analysis: Generate a standard curve and determine the insulin concentrations in the unknown samples as described for the glucagon RIA.
Conclusion
This compound is a potent and relatively selective inhibitor of glucagon secretion, making it an invaluable pharmacological tool for investigating the pathophysiology of metabolic diseases such as diabetes. Its ability to dissect the distinct roles of insulin and glucagon provides researchers with a means to explore novel therapeutic strategies aimed at restoring glucose homeostasis. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of robust and reproducible experiments in this critical area of research. As our understanding of the intricate hormonal regulation of metabolism continues to evolve, the utility of specific and stable somatostatin analogs like this compound will undoubtedly remain central to advancing the development of new treatments for metabolic disorders.
References
- 1. Selective effect of some somatostatin analogs on glucagon as opposed to insulin release in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo model for testing inhibition of arginine-induced insulin and glucagon release by somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diasource-diagnostics.com [diasource-diagnostics.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. ibl-international.com [ibl-international.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Therapeutic Potential of (D-Trp8,D-Cys14)-Somatostatin-14 (TT-232) in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Trp8,D-Cys14)-Somatostatin-14, a synthetic somatostatin (B550006) analog more commonly known as TT-232, has emerged as a promising candidate in cancer therapy.[1] This heptapeptide (B1575542), with the sequence D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2, exhibits potent and selective anti-tumor activity across a range of preclinical cancer models.[1][2] Unlike native somatostatin, TT-232's therapeutic action is distinguished by a lack of significant endocrine side effects, such as the inhibition of growth hormone release.[1][3] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest in malignant cells through the activation of specific somatostatin receptors (SSTRs), alongside the inhibition of critical pro-survival signaling pathways.[4][5] Preclinical studies have demonstrated significant tumor growth inhibition and increased survival in various in vivo models.[6][7][8] Furthermore, TT-232 has successfully completed Phase I clinical trials, with Phase II studies underway, underscoring its potential as a novel therapeutic agent in oncology.[9] This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with the anti-cancer effects of TT-232.
Core Mechanism of Action
TT-232 exerts its anti-neoplastic effects through a targeted, multi-pronged approach that differentiates it from conventional chemotherapeutics. The primary mechanisms include:
-
Selective Somatostatin Receptor (SSTR) Agonism: TT-232 demonstrates high binding affinity for somatostatin receptor subtypes 1 (SSTR1) and 4 (SSTR4).[3][10][11] Upon binding, it initiates a cascade of intracellular events that lead to programmed cell death and inhibition of proliferation.
-
Induction of Apoptosis: A hallmark of TT-232's anti-cancer activity is its potent ability to induce apoptosis in a wide array of tumor cell lines.[2][6][12] This programmed cell death is notably p53-independent, suggesting its potential efficacy in tumors with mutated or deficient p53.[6]
-
Cell Cycle Arrest: TT-232 can trigger irreversible cell cycle arrest, primarily at the G1/S transition phase, thereby halting the proliferation of cancer cells.[4]
-
Inhibition of Tyrosine Kinase Signaling: The analog has been shown to inhibit tyrosine kinase activity, a critical pathway for cancer cell growth, survival, and differentiation.[5][7] This includes the downregulation of growth factor receptor autophosphorylation.[6]
Quantitative Data Presentation
The anti-proliferative and anti-tumor effects of TT-232 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-Proliferative Activity of TT-232 [13]
| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (hours) | Proliferation Inhibition (%) |
| MCF-7 | Breast | 20-30 | 24 | 87 |
| PC-3 | Prostate | 20-30 | 24 | 90 |
Note: This table presents a selection of the available data. Proliferation inhibition of 50-95% has been observed across 20 different human tumor cell lines.[6]
Table 2: In Vivo Anti-Tumor Efficacy of TT-232
| Tumor Model | Cancer Type | Dosage | Administration Route | Tumor Growth Inhibition (%) | Additional Outcomes | Reference |
| S-180 Sarcoma | Sarcoma | 15 µg/kg (twice daily for 2 weeks) | i.p., s.c., i.v. | 50-70 | 30-40% cure rate | [7] |
| MDA-MB-231 Xenograft | Breast Cancer | 0.25 and 0.5 mg/kg | Not Specified | ~80 (decrease in tumor volume) | 30% tumor-free survival >200 days | [6] |
| PC-3 Xenograft | Prostate Cancer | 20 mg/kg (for 3 weeks) | Not Specified | ~60 (decrease in tumor volume) | 100% survival after 60 days | [6] |
| B-16 Melanoma | Melanoma | Not Specified | Injection vs. Infusion | 35-39 (injection), 47-63 (infusion) | ~61% increase in survival time (infusion) | [11] |
| HT-18 Melanoma | Melanoma | Not Specified | Injection vs. Infusion | 41-63 (injection), 69-79 (infusion) | 25-30% increase in survival time (infusion) | [11] |
| Human Tumor Xenografts (various) | Various | Not Specified | Injection vs. Infusion | 30-80 (decrease in tumor volume) | 20-60% tumor-free animals | [12] |
| S-180 Sarcoma & P-388 Leukemia | Sarcoma, Leukemia | Not Specified | Infusion | 76-100 | 20-60% long-term tumor-free survivors | [8] |
| C-26 Colon Carcinoma & MXT Breast Carcinoma | Colon, Breast | Not Specified | Not Specified | 71-75 | ~50% increased survival time | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the anti-cancer activity of TT-232.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of TT-232 on various human tumor cell lines.
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of TT-232 (e.g., 10, 20, 30, 60 µg/mL) or a vehicle control.
-
Incubation: Plates are incubated for a desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of approximately 0.5 mg/mL and incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with TT-232.
-
Cell Preparation: Cells are treated with the desired concentrations of TT-232 for a specified time. Both adherent and floating cells are harvested.
-
Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: Additional 1X Binding Buffer is added, and the samples are analyzed immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of TT-232 in a living organism.
-
Cell Preparation: A specific number of cancer cells (e.g., 5 x 10^6) are prepared in a single-cell suspension, often mixed with an extracellular matrix gel like Matrigel to improve tumor formation.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Once tumors become palpable, their length and width are measured with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Treatment Administration: TT-232 is administered via the desired route (e.g., intraperitoneal injection, subcutaneous infusion via osmotic minipumps) at various doses and schedules. The control group receives a vehicle solution.
-
Data Collection: Tumor volume and body weight are monitored throughout the study. At the end of the study, survival time is recorded, and tumors may be excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.
Tyrosine Kinase Inhibition Assay
Objective: To measure the inhibitory effect of TT-232 on tyrosine kinase activity in cancer cells.
-
Cell Lysate Preparation: Tumor cells are treated with TT-232 for a specified duration, after which cell lysates are prepared using a suitable lysis buffer.
-
Kinase Assay: The tyrosine kinase activity in the cell lysates is measured using a kinase assay kit. This typically involves incubating the lysate with a specific tyrosine kinase substrate and [γ-³²P]ATP.
-
Quantification: The incorporation of ³²P into the substrate, which is proportional to the kinase activity, is quantified. This can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter. Alternatively, non-radioactive methods using specific antibodies that recognize phosphorylated tyrosine residues can be employed in an ELISA or Western blot format.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by TT-232 and the general workflows of the experimental protocols described above.
Caption: TT-232 Signaling Pathway leading to anti-tumor effects.
Caption: General experimental workflow for evaluating TT-232.
Conclusion and Future Directions
This compound (TT-232) represents a promising anti-cancer agent with a well-defined, tumor-selective mechanism of action. By targeting specific somatostatin receptors, it effectively induces apoptosis and cell cycle arrest while inhibiting key proliferative signaling pathways. The quantitative data from preclinical studies demonstrate its potent anti-tumor activity in a variety of cancer models. The successful completion of Phase I clinical trials is a significant milestone, and the ongoing Phase II studies will be critical in establishing its therapeutic efficacy in human malignancies. Future research should focus on identifying predictive biomarkers for patient stratification, exploring combination therapies with other anti-cancer agents, and further elucidating the molecular intricacies of its p53-independent apoptotic pathway. The detailed experimental protocols provided herein offer a foundation for further research and development of TT-232 as a potential therapeutic for human cancers.
References
- 1. TT-232: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TT 232 | CAS:147159-51-1 | sst1/sst4 somatostatin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The antitumor somatostatin analogue TT-232 induces cell cycle arrest through PKCdelta and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A tumor-selective somatostatin analog (TT-232) with strong in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antitumor efficacy of the somatostatin structural derivative TT-232 on different tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the somatostatin structural derivative (TT-232), against mouse and human melanoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antitumor activity of the somatostatin structural derivative (TT-232) on different human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. benchchem.com [benchchem.com]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
(D-Trp8,D-Cys14)-Somatostatin-14 CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14. It details its chemical properties, synthesis, and biological activity, with a focus on its interaction with somatostatin receptors and the subsequent signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this potent somatostatin analog.
Introduction
Somatostatin-14 is a naturally occurring cyclic tetradecapeptide that plays a crucial role in regulating the endocrine and nervous systems. Its therapeutic potential is limited by its short biological half-life. Consequently, numerous synthetic analogs have been developed to enhance stability and selectivity. This compound is one such analog, characterized by the substitution of L-Tryptophan at position 8 with its D-enantiomer and L-Cysteine at position 14 with its D-enantiomer. These modifications result in a peptide with increased resistance to enzymatic degradation and altered receptor binding affinities, making it a subject of significant scientific interest. This guide will delve into the core technical aspects of this compound.
Chemical Properties and Identification
This compound is a synthetic cyclic peptide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 61950-59-2[1] |
| Molecular Formula | C76H104N18O19S2[2] |
| Molecular Weight | 1637.88 g/mol [3] |
| Amino Acid Sequence | Ala-Gly-c[Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys] |
| Canonical SMILES | C--INVALID-LINK--C(=O)NCC(=O)N[C@H]1CSSC--INVALID-LINK--C)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--N--INVALID-LINK--C(=O)O)--INVALID-LINK--O">C@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC1=O |
| Physical Appearance | Lyophilized powder |
| Storage and Stability | Store at -20°C for long-term stability. |
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by cyclization and purification. A detailed experimental protocol, based on the methodologies described by Felix et al. (1980), is provided below.[4]
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of the protected linear peptide on a chlorotrityl resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH and Fmoc-D-Cys(Trt)-OH)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
-
Methanol
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected amino acid (Fmoc-D-Cys(Trt)-OH) and DIPEA. Agitate the mixture for 2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Amino Acid Coupling: Wash the resin thoroughly with DMF. In a separate vessel, pre-activate the next Fmoc-protected amino acid with HBTU, HOBt, and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage from Resin: Once the linear peptide is fully assembled, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain a powder.
Experimental Protocol: Cyclization and Purification
Materials:
-
Crude linear peptide
-
Ammonium (B1175870) bicarbonate buffer (pH 8.5)
-
Hydrogen peroxide (3%)
-
Acetic acid
-
Reversed-phase HPLC system with a C18 column
-
Water
-
TFA
Procedure:
-
Cyclization: Dissolve the crude linear peptide in an ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. Add a 3% solution of hydrogen peroxide dropwise while stirring to facilitate the formation of the disulfide bond. Monitor the reaction by HPLC.
-
Quenching: Once the cyclization is complete, quench the reaction by adding acetic acid to lower the pH.
-
Purification: Purify the cyclic peptide by reversed-phase HPLC on a C18 column. Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Characterization: Collect the fractions containing the pure peptide. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.
Biological Activity and Receptor Binding
This compound is a potent somatostatin analog that exhibits a broad spectrum of biological activities, primarily through its interaction with the five known somatostatin receptor subtypes (SSTR1-5).
Potency
In Vivo Effects
-
Intestinal Absorption: In a study on hamsters, intraperitoneal administration of this compound (12 µ g/100g body weight) did not significantly alter the intestinal absorption of D-glucose and D-galactose.[6] However, it did modulate the activity of certain disaccharidases, inhibiting brush-border lactase activity in females and maltase in females 4 hours post-administration, while increasing sucrase activity in both sexes 14 hours after treatment.[6]
-
Neurobehavioral Effects: In rats, this compound has been shown to delay the extinction of active avoidance behavior and reverse electroconvulsive shock-induced amnesia, suggesting effects on memory and learning processes.
Signaling Pathways
Upon binding to its G-protein coupled receptors (GPCRs), somatostatin and its analogs, including this compound, initiate a cascade of intracellular signaling events. The primary signaling pathways are inhibitory in nature.
Key Signaling Cascades:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the dissociation of the G-protein complex. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity, which in turn modulates various cellular processes, including hormone secretion and cell proliferation.
-
Modulation of Ion Channels: Somatostatin receptor activation can also lead to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in Ca2+ influx through voltage-gated calcium channels. This is a key mechanism for the inhibition of hormone secretion.
-
Activation of Phosphatases: SSTRs can activate various protein phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation pathways, including the MAPK/ERK pathway.
Conclusion
This compound is a potent and stable synthetic analog of somatostatin-14. Its unique chemical properties, conferred by the double D-amino acid substitution, result in enhanced biological activity and make it a valuable tool for research in endocrinology and related fields. This technical guide provides a foundational understanding of its synthesis, chemical properties, and biological functions, offering detailed protocols and data to support its application in scientific investigation and drug development. Further research is warranted to fully elucidate its receptor binding profile and the nuances of its intracellular signaling.
References
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of somatostatin and [D-Trp8]-somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Somatostatin and its analogue (D-Trp8,D-Cys14)-somatostatin do not modify intestinal absorption in vivo of carbohydrates in hamster intestine, but they do modify some disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of (D-Trp8,D-Cys14)-Somatostatin-14: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of (D-Trp8,D-Cys14)-Somatostatin-14, a synthetic analog of the native somatostatin-14 peptide. Somatostatin (B550006) and its analogs are of significant interest in pharmacology due to their ability to inhibit the secretion of various hormones, including growth hormone, insulin, and glucagon. The incorporation of D-amino acids, such as D-Tryptophan at position 8 and D-Cysteine at position 14, is a common strategy to enhance the metabolic stability and receptor binding affinity of the peptide. This protocol outlines the materials, equipment, and a step-by-step methodology for the synthesis, cleavage, purification, and characterization of this important somatostatin analog using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Introduction
Somatostatin-14 is a 14-amino acid cyclic peptide hormone that plays a crucial role in regulating the endocrine system by binding to a family of five G-protein-coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short plasma half-life of 1-3 minutes due to rapid enzymatic degradation.[1] The synthesis of somatostatin analogs with modified amino acid sequences is a key strategy to overcome this limitation and develop more potent and stable therapeutic agents.
The substitution of L-Tryptophan at position 8 with its D-enantiomer has been shown to enhance the stability of somatostatin analogs.[2] Similarly, the modification of the C-terminal cysteine can influence the biological activity and receptor selectivity. This protocol details the synthesis of this compound, which has the sequence: Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys, with a disulfide bridge between Cys3 and D-Cys14.
Materials and Equipment
Resins and Amino Acids
-
Fmoc-D-Cys(Trt)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Phe-OH
-
Fmoc-D-Trp(Boc)-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Ser(tBu)-OH
Solvents and Reagents
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
3,6-Dioxa-1,8-octanedithiol (DODT) or 1,2-Ethanedithiol (EDT)
-
Anisole
-
Diethyl ether (cold)
-
Acetonitrile (B52724) (ACN)
-
Ammonium (B1175870) bicarbonate (NH4HCO3)
-
Dimethyl sulfoxide (B87167) (DMSO)
Equipment
-
Automated or manual solid-phase peptide synthesizer
-
Reaction vessels
-
Shaker
-
Vacuum filtration apparatus
-
High-performance liquid chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer
Experimental Protocols
Peptide Chain Assembly
The peptide is synthesized on a pre-loaded Fmoc-D-Cys(Trt)-Wang resin following the standard Fmoc/tBu solid-phase peptide synthesis strategy. The synthesis involves sequential steps of Fmoc deprotection and amino acid coupling.
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt/Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Repeat the deprotection and coupling steps for each amino acid in the sequence. For coupling of Fmoc-Cys(Trt)-OH, the use of DIC/HOBt is recommended to minimize racemization.
Cleavage and Global Deprotection
Once the peptide chain assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Wash the fully assembled peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DODT/Anisole (94:1:2.5:2.5 v/v). A commonly used alternative for peptides with sensitive residues is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate the mixture for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
Disulfide Bond Formation (Cyclization)
The linear, deprotected peptide is cyclized to form the disulfide bridge between Cys3 and D-Cys14. Air oxidation in a dilute basic solution is a common method.
-
Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours.
-
Monitor the progress of the cyclization by analytical HPLC and mass spectrometry. The cyclized peptide will have a different retention time and a mass decrease of 2 Da compared to the linear, reduced form.
-
Once the reaction is complete, acidify the solution with acetic acid to a pH of 4-5.
-
Lyophilize the solution to obtain the crude cyclized peptide.
Purification and Characterization
The crude cyclized peptide is purified by preparative reverse-phase HPLC.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide on a C18 column using a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide (>95% purity) and lyophilize to obtain the final product as a white powder.
-
Characterize the final product by high-resolution mass spectrometry to confirm the molecular weight.
Data Presentation
| Parameter | Description | Typical Value/Range |
| Resin | Fmoc-D-Cys(Trt)-Wang resin | 0.3-0.7 mmol/g |
| Synthesis Scale | Amount of starting resin | 0.1 - 1.0 mmol |
| Amino Acid Equivalents | Molar excess of amino acid used per coupling | 3 - 5 equivalents |
| Coupling Reagents | Activation agents for carboxyl group | DIC/HOBt or HATU/DIPEA |
| Cleavage Cocktail | Reagent for cleavage from resin and side-chain deprotection | TFA/TIS/DODT/Anisole (94:1:2.5:2.5) |
| Crude Peptide Yield | Yield after cleavage and precipitation | 60 - 80% |
| Cyclization Method | Method to form the disulfide bond | Air oxidation (pH 8.0-8.5) |
| Purification Method | Technique used to isolate the final product | Preparative RP-HPLC |
| Final Purity | Purity of the final lyophilized peptide | > 95% |
| Final Yield | Overall yield of the pure, cyclized peptide based on the initial resin loading | 15 - 30% |
| Molecular Weight | Theoretical mass of this compound (C76H104N18O19S2) | 1637.9 g/mol |
Visualizations
Somatostatin Signaling Pathway
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (D-Trp8,D-Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the purification of the synthetic peptide, (D-Trp8,D-Cys14)-Somatostatin-14, using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines a comprehensive workflow, from initial analytical method development to preparative scale-up, ensuring high purity and recovery of the target peptide. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a process diagram.
Introduction
This compound is a synthetic analog of the native hormone somatostatin (B550006), which is a key regulator of the endocrine system.[1] Analogs of somatostatin are of significant interest in drug development for the treatment of various diseases, including neuroendocrine tumors and acromegaly. Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[2] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides, offering high resolution and efficiency.[2][3] This method separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[4]
This document details a robust RP-HPLC method for the purification of this compound, providing researchers with a reliable protocol to obtain a highly pure product suitable for further research and development.
Experimental Protocols
Materials and Reagents
-
Crude this compound (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
-
Lyophilizer (freeze-dryer)
-
Vortex mixer
-
Centrifuge
Method Development: Analytical HPLC
The initial step in developing a preparative purification method is to optimize the separation at an analytical scale.[4][5] This allows for the determination of the optimal gradient for separating the target peptide from its impurities.
-
Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Vortex to ensure complete dissolution and centrifuge to pellet any insoluble material.
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the target peptide.
-
Optimized Gradient: Based on the scouting run, develop a shallower, more focused gradient to achieve baseline separation of the target peptide from closely eluting impurities.[5]
Scale-Up to Preparative HPLC
Once an optimized analytical method is established, the parameters are scaled up for preparative purification. The goal is to maximize the amount of sample purified per run (throughput) while maintaining purity and yield.[6]
-
Sample Preparation: Dissolve a larger quantity of the crude peptide (e.g., 100 mg) in a minimal volume of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Separation: Inject the concentrated sample onto the column and begin the scaled-up gradient elution.
-
Fraction Collection: Monitor the column effluent by UV absorbance (typically at 220 nm and 280 nm) and collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Combine the fractions with the desired purity (e.g., >98%) and freeze-dry to obtain the purified peptide as a white, fluffy powder.
Data Presentation
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection Wavelength | 220 nm, 280 nm | 220 nm, 280 nm |
| Gradient (Illustrative) | 20-50% B over 30 min | 25-45% B over 40 min |
| Injection Volume | 20 µL (1 mg/mL) | 5 mL (20 mg/mL) |
| Sample Load | 20 µg | 100 mg |
Table 2: Purification and Yield Summary (Illustrative Data)
| Parameter | Value |
| Crude Peptide Purity | ~70% |
| Amount of Crude Peptide Purified | 100 mg |
| Volume of Pooled Fractions | 150 mL |
| Purity of Pooled Fractions | >98.5% |
| Final Yield of Purified Peptide | 65 mg |
| Overall Recovery | 65% |
Visualizations
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound from a crude synthetic mixture. By following a systematic approach of analytical method development followed by a linear scale-up to a preparative scale, it is possible to achieve high purity (>98.5%) and a good recovery rate. This protocol is a valuable tool for researchers and drug development professionals working with somatostatin analogs and other synthetic peptides, ensuring the quality and reliability of the material for subsequent applications.
References
Application Note: Mass Spectrometry Characterization of (D-Trp8, D-Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretion.[1] Its therapeutic potential is limited by a short biological half-life. Consequently, synthetic analogs have been developed to enhance stability and receptor selectivity.[2][3] This application note details the comprehensive characterization of a synthetic analog, (D-Trp8, D-Cys14)-Somatostatin-14, using advanced mass spectrometry techniques. The substitution of L-Trp at position 8 with its D-enantiomer is known to increase resistance to enzymatic degradation, while the D-Cys at position 14 modification can influence the conformational stability of the peptide.[2][4]
This document provides detailed protocols for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for accurate molecular weight determination and purity assessment, and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for definitive sequence verification and fragmentation analysis.
Materials and Methods
Sample Preparation
The lyophilized (D-Trp8, D-Cys14)-Somatostatin-14 peptide was reconstituted in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL. For LC-MS/MS analysis, this stock solution was further diluted to 10 µg/mL with the same solvent. For MALDI-TOF analysis, the stock solution was diluted to 1 pmol/µL.
MALDI-TOF Mass Spectrometry Protocol
Objective: To determine the accurate molecular weight and assess the purity of the synthetic peptide.
-
Matrix Solution Preparation: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) was prepared in 50:50 acetonitrile:water containing 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: 1 µL of the 1 pmol/µL peptide solution was mixed with 1 µL of the CHCA matrix solution directly on the MALDI target plate. The mixture was allowed to air dry completely, allowing for co-crystallization of the sample and matrix.
-
Instrument Parameters:
-
Instrument: MALDI-TOF/TOF Mass Spectrometer
-
Ionization Mode: Positive
-
Reflector Mode: On
-
Laser Intensity: Optimized for minimal fragmentation and maximum signal intensity (typically 3,000-4,000 arbitrary units).
-
Mass Range: 1000-2000 m/z
-
Calibration: External calibration using a standard peptide mixture of known molecular weights bracketing the target mass.
-
LC-ESI-MS/MS Protocol
Objective: To confirm the amino acid sequence and characterize the fragmentation pattern of the peptide.
-
Liquid Chromatography (LC) Conditions:
-
Instrument: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) Mass Spectrometer with ESI source.
-
Ionization Mode: Positive
-
Capillary Voltage: 3.8 kV
-
Drying Gas Flow: 7 L/hr
-
Drying Gas Temperature: 180 °C
-
Nebulizer Gas Pressure: 0.6 bar
-
MS Scan Range: 100-2000 m/z
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped to obtain optimal fragmentation.
-
Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS on the most abundant precursor ions.
-
Results and Discussion
Molecular Weight Determination and Purity Assessment by MALDI-TOF
The MALDI-TOF analysis yielded a high-resolution spectrum with a prominent singly charged ion. The accurate mass measurement is critical for verifying the correct synthesis of the peptide analog.
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Molecular Formula | C76H104N18O19S2 | - | - |
| Monoisotopic Mass | 1636.7039 Da | 1636.7052 Da | 0.8 |
| [M+H]+ | 1637.7118 Da | 1637.7131 Da | 0.8 |
| [M+Na]+ | 1659.6937 Da | 1659.6948 Da | 0.7 |
| Purity | >95% | >98% | - |
Table 1: Summary of MALDI-TOF MS data for (D-Trp8, D-Cys14)-Somatostatin-14.
The observed monoisotopic mass of the protonated molecule ([M+H]+) was in close agreement with the theoretical mass, with a mass error of less than 1 ppm, confirming the elemental composition of the synthesized peptide. The spectrum also showed a high degree of purity, with minimal adduct formation or signals from deletion or incomplete deprotection sequences.
Sequence Verification and Fragmentation Analysis by LC-ESI-MS/MS
LC-ESI-MS/MS analysis provided further structural confirmation through fragmentation of the precursor ion. The resulting tandem mass spectrum displayed a series of b- and y-type fragment ions, which allowed for the complete sequencing of the peptide backbone.
| Fragment Ion | Observed m/z | Theoretical m/z | Mass Error (ppm) | Amino Acid Sequence |
| b3 | 275.1345 | 275.1340 | 1.8 | Ala-Gly-Cys |
| b4 | 403.2294 | 403.2289 | 1.2 | Ala-Gly-Cys-Lys |
| b5 | 517.2723 | 517.2718 | 1.0 | Ala-Gly-Cys-Lys-Asn |
| b6 | 664.3407 | 664.3402 | 0.8 | Ala-Gly-Cys-Lys-Asn-Phe |
| b7 | 811.4091 | 811.4086 | 0.6 | Ala-Gly-Cys-Lys-Asn-Phe-Phe |
| y3 | 354.1498 | 354.1493 | 1.4 | Thr-Ser-D-Cys |
| y4 | 455.1975 | 455.1970 | 1.1 | Phe-Thr-Ser-D-Cys |
| y5 | 556.2452 | 556.2447 | 0.9 | Thr-Phe-Thr-Ser-D-Cys |
| y6 | 684.3401 | 684.3396 | 0.7 | Lys-Thr-Phe-Thr-Ser-D-Cys |
Table 2: Key fragment ions observed in the ESI-MS/MS spectrum of (D-Trp8, D-Cys14)-Somatostatin-14.
The fragmentation pattern was consistent with the expected sequence, confirming the presence and position of the D-amino acid substitutions. The presence of characteristic immonium ions for specific amino acids further supported the sequence assignment. Due to the cyclic nature of the peptide, complete sequence coverage from a single fragmentation event is challenging; however, the observed fragments provided high confidence in the peptide's identity.
Visualizations
References
Preparing (D-Trp8,D-Cys14)-Somatostatin-14 Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic analog of the naturally occurring hormone somatostatin (B550006).[1] This modified peptide exhibits altered receptor binding affinity and enhanced stability compared to native somatostatin, making it a valuable tool for in vitro studies investigating somatostatin receptor (SSTR) signaling and its role in various physiological and pathological processes, including metabolic diseases. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed application notes and protocols for the solubilization, storage, and handling of this peptide for research purposes.
Application Notes
Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling.
| Property | Value | Reference |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ | [2] |
| Molecular Weight | 1637.91 g/mol | [2] |
| Appearance | Lyophilized powder | [2] |
| Structure | Cyclic peptide with a disulfide bridge between Cys3 and Cys14 | [2] |
Solubility Considerations
Stability and Storage
Lyophilized this compound is stable at room temperature for short periods but should be stored at -20°C or colder for long-term stability. Once reconstituted, the stability of the solution is dependent on the solvent and storage conditions. Peptide solutions in DMSO are generally stable for extended periods when stored at -20°C. Aqueous solutions are more prone to degradation and should be prepared fresh or stored for short periods at 4°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Initial Solubilization in DMSO:
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood).
-
Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM or 1 mg/mL). The exact volume will depend on the amount of peptide in the vial.
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer suitable for cell-based assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer appropriate for the in vitro assay (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations for your experiment.
-
Important: To avoid precipitation, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing. This ensures rapid and even dispersion of the peptide.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is compatible with your in vitro assay and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately for the best results.
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
This compound, like other somatostatin analogs, exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for conducting an in vitro cell-based assay using this compound.
Caption: Standard in vitro assay workflow.
References
Application Notes and Protocols for Cell-Based Functional Assays of (D-Trp8,D-Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone somatostatin-14. Like the endogenous peptide, this analog is expected to exert its biological effects through binding to and activation of somatostatin (B550006) receptors (SSTRs), which are members of the G-protein coupled receptor (GPCR) superfamily. The activation of these receptors, particularly the predominant SSTR2 subtype, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling pathway is crucial in regulating various physiological processes, including the inhibition of hormone secretion and cell proliferation.[2]
These application notes provide detailed protocols for two key cell-based functional assays to characterize the activity of this compound: a cAMP reduction assay and a receptor internalization assay.
Signaling Pathway of Somatostatin Analogs
This compound binds to somatostatin receptors (SSTRs), which are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, and its α-subunit dissociates to inhibit the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. Downstream effects of reduced cAMP include modulation of protein kinase A (PKA) activity and regulation of ion channels.
Figure 1: Signaling pathway of this compound.
Quantitative Data Summary
| Compound | Assay Type | Cell Line/System | Target | IC50 (nM) | Reference |
| Somatostatin-14 | Competitive Binding | Frog Pituitary Cells | Somatostatin Receptors | 5.6 ± 0.6 | [4] |
| [Pro2, Met13]somatostatin-14 | Competitive Binding | Frog Pituitary Cells | Somatostatin Receptors | 1.2 ± 0.2 | [4] |
Note: The provided IC50 values are from a competitive binding assay and not a functional assay measuring a downstream signal like cAMP. They are included to provide a relative measure of potency at the receptor level. The activity of this compound is expected to be in a similar nanomolar range.
Experimental Protocols
cAMP Reduction Functional Assay (HTRF-Based)
This protocol describes a method to determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity in a cell line stably expressing a somatostatin receptor, such as SSTR2. A common cell line for this purpose is the Chinese Hamster Ovary (CHO-K1) cell line.[1][5][6][7] The assay is based on the principle of Homogeneous Time-Resolved Fluorescence (HTRF).
Figure 2: Experimental workflow for the cAMP reduction assay.
-
CHO-K1 cells stably expressing human SSTR2 (e.g., from AcceGen, FenicsBIO).[6][7]
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
HTRF cAMP assay kit for Gi-coupled receptors (e.g., from Revvity, Cisbio).[8]
-
384-well white microplates.
-
HTRF-compatible plate reader.
-
Cell Culture and Plating:
-
Culture CHO-K1-SSTR2 cells according to the supplier's recommendations.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 384-well white plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the compound in assay buffer to generate a range of concentrations for the dose-response curve (e.g., 10 µM to 1 pM).
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium from the wells.
-
Prepare a stimulation solution containing a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) and a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer.
-
Add the serially diluted this compound to the respective wells.
-
Add the stimulation solution to all wells (except for the negative control).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Following the incubation, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the signal ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the vehicle control (forskolin-stimulated cells without the test compound).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.[9]
-
Receptor Internalization Assay
This assay measures the ability of this compound to induce the internalization of somatostatin receptors from the cell surface. This is a common phenomenon for many GPCRs upon agonist binding and serves as another indicator of receptor activation. This protocol describes a qualitative and semi-quantitative method using immunofluorescence.
Figure 3: Interpretation of receptor internalization assay results.
-
Cells expressing a tagged version of SSTR2 (e.g., HA-tagged or GFP-tagged SSTR2).
-
Cell culture medium and reagents as in the cAMP assay protocol.
-
This compound.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against the tag (if not using a fluorescently tagged receptor).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
-
Cell Culture and Plating:
-
Culture and seed the SSTR2-expressing cells on glass coverslips or in imaging-compatible microplates.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specific time course (e.g., 30 minutes to 2 hours) at 37°C. Include a vehicle-treated control.
-
-
Cell Fixation and Staining:
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes (if using an intracellular epitope-recognizing antibody).
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody (if needed) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash and counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides or directly image the microplates using a fluorescence microscope.
-
Capture images of the cells and observe the localization of the fluorescent signal corresponding to the SSTR2 receptors.
-
In untreated cells, the signal should be predominantly at the cell membrane. In agonist-treated cells, the signal will appear as punctate structures within the cytoplasm, indicating receptor internalization.
-
For a semi-quantitative analysis, the number and intensity of intracellular vesicles can be quantified using image analysis software.
-
Conclusion
The described cell-based functional assays provide robust methods to characterize the activity of this compound. The cAMP reduction assay offers a quantitative measure of the compound's potency in activating the canonical Gi-coupled signaling pathway of somatostatin receptors. The receptor internalization assay provides a complementary functional readout of agonist activity. Together, these assays are valuable tools for the pharmacological characterization of this and other somatostatin analogs in research and drug development.
References
- 1. Activation of adenylate cyclase by human recombinant sst5 receptors expressed in CHO-K1 cells and involvement of Galphas proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of adenylate cyclase by human recombinant sst5 receptors expressed in CHO-K1 cells and involvement of Gαs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. fenicsbio.com [fenicsbio.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Radiolabeling and Receptor Binding Studies of (D-Trp8,D-Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the radiolabeling of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14, and its subsequent use in receptor binding studies. Somatostatin receptors (SSTRs) are overexpressed in various tumors, making radiolabeled somatostatin analogs valuable tools for in vitro characterization of these receptors and for the development of targeted diagnostics and therapies. The protocols outlined below describe the radioiodination of this compound, its purification, and its application in saturation and competition binding assays to determine key receptor binding parameters such as binding affinity (Kd) and receptor density (Bmax).
Data Presentation
The following tables summarize the expected quantitative data from the successful radiolabeling and receptor binding experiments as described in the protocols. Note that the specific values for this compound need to be determined experimentally, and the data presented here are illustrative based on similar somatostatin analogs.
Table 1: Radiolabeling and Quality Control Parameters
| Parameter | Typical Value | Method of Determination |
| Radiochemical Purity | > 95% | Radio-HPLC |
| Specific Activity | 10 - 100 MBq/nmol | Calculation based on incorporated radioactivity and peptide amount |
| Radiochemical Yield | 70 - 90% | Radio-TLC or Radio-HPLC |
Table 2: Receptor Binding Parameters (Example using SSTR2-expressing cells)
| Parameter | Description | Typical Value (Illustrative) | Method of Determination |
| Kd (Dissociation Constant) | A measure of the radioligand's binding affinity to the receptor. A lower Kd indicates higher affinity. | 0.1 - 5 nM | Saturation Binding Assay |
| Bmax (Maximum Receptor Density) | The total number of receptors in the sample. | 100 - 5000 fmol/mg protein | Saturation Binding Assay |
| Ki (Inhibition Constant) | The concentration of a competing ligand that binds to half the binding sites at equilibrium in the absence of radioligand. | Varies depending on the competitor | Competition Binding Assay |
| IC50 (Half maximal inhibitory concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Varies depending on the competitor | Competition Binding Assay |
Experimental Protocols
Radioiodination of this compound using the Chloramine-T Method
This protocol describes the labeling of the peptide with Iodine-125 (¹²⁵I).
Materials:
-
This compound peptide
-
Na¹²⁵I solution
-
Chloramine-T solution (freshly prepared, 1 mg/mL in 0.5 M sodium phosphate (B84403) buffer, pH 7.5)
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5)
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
PD-10 desalting column
-
Bovine Serum Albumin (BSA)
-
HPLC system with a radioactivity detector
Procedure:
-
In a shielded fume hood, add 10 µg of this compound to a microcentrifuge tube.
-
Add 25 µL of 0.5 M sodium phosphate buffer (pH 7.5).
-
Add 1 mCi (37 MBq) of Na¹²⁵I solution.
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution.
-
Gently mix the reaction vessel for 60-90 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Add 100 µL of a solution containing 1% BSA to saturate non-specific binding sites in the subsequent purification step.
-
Purify the radiolabeled peptide using a pre-equilibrated PD-10 desalting column, eluting with an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Collect fractions and identify the fractions containing the radiolabeled peptide using a gamma counter.
-
Pool the radioactive peptide fractions.
-
Determine the radiochemical purity and specific activity of the final product using radio-HPLC. A reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.[1][2][3]
Receptor Binding Assays
These assays are performed using cells or cell membranes known to express somatostatin receptors (e.g., CHO-K1 cells transfected with the human SSTR2 gene, or tumor cell lines like AR42J).[4]
This assay determines the Kd and Bmax of the radiolabeled peptide.
Materials:
-
¹²⁵I-(D-Trp8,D-Cys14)-Somatostatin-14
-
Unlabeled this compound
-
Cell membranes or whole cells expressing SSTRs
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of the ¹²⁵I-(D-Trp8,D-Cys14)-Somatostatin-14 in binding buffer (e.g., 0.01 nM to 10 nM).
-
In a 96-well plate, for each concentration of radioligand, prepare triplicate wells for total binding and duplicate wells for non-specific binding.
-
To the non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 1 µM).
-
Add 50-100 µg of cell membrane protein or a specific number of cells to each well.
-
Add the various concentrations of the radioligand to the wells.
-
Incubate the plate at 37°C for 60 minutes to reach equilibrium.[5][6]
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) with software like GraphPad Prism to determine the Kd and Bmax values.[7][8]
This assay determines the IC50 and Ki of unlabeled competitor peptides.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor peptides.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor peptide in binding buffer.
-
In a 96-well plate, add a fixed concentration of ¹²⁵I-(D-Trp8,D-Cys14)-Somatostatin-14 (typically at or below its Kd value) to all wells.
-
Add the various concentrations of the unlabeled competitor peptide to the wells in triplicate.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled this compound).
-
Add 50-100 µg of cell membrane protein or a specific number of cells to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding and wash as described in the saturation assay protocol.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the percentage of specific binding at each competitor concentration.
-
Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Administration of (D-Trp8,D-Cys14)-Somatostatin-14 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic analog of the naturally occurring hormone somatostatin (B550006). Like the endogenous peptide, this analog is involved in the regulation of various physiological processes, and it is utilized in research related to metabolic diseases. These application notes provide a detailed protocol for the in vivo administration of this compound to mice, based on available data from studies on this and similar somatostatin analogs.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound and other relevant somatostatin analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ |
| CAS Number | 61950-59-2 |
Table 2: Recommended In Vivo Administration Parameters for this compound in Rodents
| Parameter | Recommendation | Source |
| Animal Model | Hamster (extrapolated for mouse) | [1] |
| Dosage | 12 µ g/100 g body weight (equivalent to 120 µg/kg) | [1] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1] |
| Vehicle | Sterile Saline (0.9% NaCl) or Sterile Water | Inferred from standard peptide handling |
| Injection Volume | < 10 ml/kg | [2][3] |
Table 3: Example Administration Protocols for Other Somatostatin Analogs in Mice
| Analog | Dosage | Route of Administration | Frequency | Reference |
| SMS 201-995 | 100 µg/kg | Intraperitoneal (i.p.) | Three times daily | |
| TT-232 | 15 µg/kg | i.p., s.c., or i.v. | Twice a day for 2 weeks |
Experimental Protocols
Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Before opening, bring the vial of lyophilized peptide to room temperature.
-
Refer to the manufacturer's certificate of analysis for the exact amount of peptide in the vial.
-
Add the appropriate volume of sterile saline or water to the vial to achieve the desired stock concentration. For example, to prepare a 100 µg/mL stock solution from 1 mg of peptide, add 10 mL of solvent.
-
Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking or vortexing to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Reconstituted this compound solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol (B145695) or other suitable disinfectant
-
Appropriate mouse restraint device
Protocol:
-
Calculate the required injection volume based on the mouse's body weight and the desired dosage (e.g., 120 µg/kg).
-
Dilute the stock solution of this compound with sterile saline to a suitable final injection volume. A typical injection volume for a mouse is 100-200 µL.
-
Warm the final injection solution to room temperature to minimize discomfort to the animal.
-
Properly restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen. The "three-fingers" restraint method is commonly used.[4]
-
Position the mouse with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][5]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 30-45° angle into the peritoneal cavity.[2][4]
-
Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.
-
If there is no aspirate, slowly and steadily inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Signaling Pathway and Experimental Workflow
Somatostatin Receptor Signaling Pathway
This compound, like other somatostatin analogs, exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The binding of the analog to SSTRs initiates a cascade of intracellular signaling events. While the precise receptor binding affinity profile for this compound across all SSTR subtypes is not fully characterized, the general signaling mechanism is understood.
Caption: General signaling pathway of somatostatin analogs.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study in mice involving the administration of this compound.
Caption: A typical experimental workflow for in vivo studies.
References
Measuring the Binding Affinity of (D-Trp8,D-Cys14)-Somatostatin-14 to Somatostatin Receptor (SSTR) Subtypes
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp8,D-Cys14)-Somatostatin-14 is a synthetic analog of the native peptide hormone somatostatin-14. Somatostatin (B550006) and its analogs are of significant interest in research and drug development due to their ability to bind to somatostatin receptors (SSTRs), which are expressed in various tissues and are often overexpressed in neuroendocrine tumors. There are five known SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), each with a unique tissue distribution and signaling profile. The determination of the binding affinity of novel somatostatin analogs like this compound to each SSTR subtype is a critical step in characterizing their pharmacological profile and potential therapeutic utility.
This document provides detailed protocols for determining the binding affinity of this compound to SSTR subtypes using competitive radioligand binding assays. It also outlines the downstream signaling pathways typically associated with SSTR activation.
Data Presentation: Binding Affinity of this compound to Human SSTR Subtypes
| Receptor Subtype | Test Compound | Radioligand | Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| SSTR1 | This compound | [¹²⁵I-Tyr¹¹]-Somatostatin-14 | CHO-K1/HEK293 | Data not available | Data not available | TBD |
| SSTR2 | This compound | [¹²⁵I-Tyr¹¹]-Somatostatin-14 | CHO-K1/HEK293 | Data not available | Data not available | TBD |
| SSTR3 | This compound | [¹²⁵I-Tyr¹¹]-Somatostatin-14 | CHO-K1/HEK293 | Data not available | Data not available | TBD |
| SSTR4 | This compound | [¹²⁵I-Tyr¹¹]-Somatostatin-14 | CHO-K1/HEK293 | Data not available | Data not available | TBD |
| SSTR5 | This compound | [¹²⁵I-Tyr¹¹]-Somatostatin-14 | CHO-K1/HEK293 | Data not available | Data not available | TBD |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are determined through competitive binding assays. TBD (To Be Determined) indicates that the values need to be experimentally generated.
Experimental Protocols
Cell Culture and Membrane Preparation
This protocol describes the culture of mammalian cells expressing a specific SSTR subtype and the subsequent preparation of cell membranes for use in binding assays.
Materials:
-
CHO-K1 or HEK293 cells stably transfected with the human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5 gene.
-
Cell Culture Medium: F-12K Medium (for CHO-K1) or DMEM (for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell Scrapers.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Dounce homogenizer or sonicator.
-
High-speed centrifuge.
Procedure:
-
Cell Culture: Culture the SSTR-expressing cells in T175 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage the cells upon reaching 80-90% confluency.
-
Cell Harvesting: When a sufficient cell density is reached, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Membrane Preparation: Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific SSTR subtype using a radiolabeled somatostatin analog.
Materials:
-
Prepared cell membranes expressing the SSTR subtype of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 (specific activity ~2000 Ci/mmol).
-
Test Compound: this compound.
-
Unlabeled Somatostatin-14 (for non-specific binding determination).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin-14 (at a final concentration close to its Kₑ), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled Somatostatin-14 (at a final concentration of 1 µM), 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin-14, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of this compound at increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [¹²⁵I-Tyr¹¹]-Somatostatin-14, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualization of Workflows and Pathways
Caption: Workflow for determining the binding affinity of this compound.
Caption: Simplified overview of major signaling pathways activated by SSTRs.
Application Notes and Protocols for Studying (D-Trp8,D-Cys14)-Somatostatin-14 in Neuroendocrine Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the in vitro characterization of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14, in the context of neuroendocrine tumor (NET) cell biology. The protocols detailed below are designed to assess the compound's binding affinity to somatostatin receptors (SSTRs), its impact on key signaling pathways, and its effects on cell proliferation and survival.
Introduction
Quantitative Data Summary
The following tables summarize representative quantitative data for various somatostatin analogs. This information is provided for comparative purposes to guide expected outcomes when studying this compound.
Table 1: Somatostatin Receptor (SSTR) Binding Affinities (Kd in nM) of a Somatostatin Analog
| Somatostatin Receptor Subtype | (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide[1] |
| SSTR1 | 1200 |
| SSTR2 | 23.5 |
| SSTR3 | 11.05 |
| SSTR4 | >1000 |
| SSTR5 | 0.61 |
Table 2: Effects of High-Dose Somatostatin Analogs on Apoptosis in Neuroendocrine Tumors
| Treatment Group | Mean Increase in Apoptotic Index (AI) | Time Point |
| High-Dose Somatostatin Analog | 1.94% +/- 1.71% | 6 months[2] |
| High-Dose Somatostatin Analog | 4.22% +/- 3.93% | 12 months[2] |
Experimental Protocols
Somatostatin Receptor Binding Assay (Radioligand Displacement Assay)
This protocol determines the binding affinity (Ki) of this compound for specific somatostatin receptor subtypes expressed in NET cells.
Materials:
-
NET cell line expressing SSTRs (e.g., BON-1, QGP-1)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4, with protease inhibitors)
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14)
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture NET cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (20-40 µg of protein).
-
50 µL of radiolabeled somatostatin analog at a fixed concentration (typically at or below its Kd).
-
50 µL of increasing concentrations of unlabeled this compound (e.g., 10^-12 M to 10^-5 M).
-
For total binding, add 50 µL of binding buffer instead of the unlabeled compound.
-
For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the effect of this compound on adenylyl cyclase activity by quantifying intracellular cyclic AMP (cAMP) levels.
Materials:
-
NET cell line
-
Cell culture medium
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Lysis buffer (provided with the kit)
Procedure:
-
Seed NET cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.
-
Add increasing concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the specific kit being used.
-
Generate a dose-response curve by plotting cAMP concentration against the log concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
SHP-1/SHP-2 Phosphatase Activity Assay
This protocol assesses the ability of this compound to activate Src homology 2 domain-containing protein tyrosine phosphatases 1 and 2 (SHP-1 and SHP-2).
Materials:
-
NET cell line
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SHP-1 and anti-SHP-2 antibodies for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)
-
Phosphatase assay buffer
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Culture NET cells to 70-80% confluency and serum-starve overnight.
-
Treat the cells with this compound at various concentrations for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate SHP-1 or SHP-2 from the lysates by incubating with specific antibodies overnight at 4°C, followed by incubation with protein A/G agarose beads.
-
Wash the immunoprecipitated beads several times with lysis buffer and then with phosphatase assay buffer.
-
Resuspend the beads in phosphatase assay buffer containing the phosphatase substrate.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of dephosphorylated substrate using a spectrophotometer (for pNPP) or a fluorescence plate reader (for fluorescent substrates).
-
Calculate the phosphatase activity and compare the activity in treated versus untreated cells.
Cell Proliferation Assay (MTT Assay)
This protocol evaluates the anti-proliferative effects of this compound on NET cells.
Materials:
-
NET cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NET cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing increasing concentrations of this compound.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log concentration of the compound to determine the EC50 for cell growth inhibition.
Apoptosis Assay (TUNEL Assay)
This protocol detects DNA fragmentation associated with apoptosis in NET cells treated with this compound.
Materials:
-
NET cell line
-
This compound
-
Chamber slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed NET cells on chamber slides or coverslips and treat with this compound for 24-48 hours.
-
Wash the cells with PBS and fix them with fixation solution.
-
Permeabilize the cells with permeabilization solution.
-
Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Wash the cells and counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Alternatively, the cells can be analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
Caption: Signaling pathway of this compound in NET cells.
References
Illuminating Somatostatin Receptor Dynamics: Fluorescent Labeling of (D-Trp8, D-Cys14)-Somatostatin-14 for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 and its analogs are pivotal regulators of endocrine and neuroendocrine signaling, exerting their effects through a family of five G protein-coupled receptors (SSTR1-5). The synthetic analog, (D-Trp8, D-Cys14)-Somatostatin-14, exhibits enhanced stability and potent biological activity, making it a valuable tool for studying somatostatin (B550006) receptor function.[1][2][3][4] Fluorescent labeling of this peptide provides a powerful method for visualizing and quantifying receptor distribution, trafficking, and signaling in living cells. These application notes provide detailed protocols for the fluorescent labeling of (D-Trp8, D-Cys14)-Somatostatin-14 and its use in cellular imaging applications to investigate somatostatin receptor biology.
Mechanism of Action and Signaling Pathway
(D-Trp8, D-Cys14)-Somatostatin-14, like endogenous somatostatin, binds to somatostatin receptors on the cell surface. This binding event triggers a conformational change in the receptor, activating intracellular G proteins. The subsequent signaling cascade can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, or activate phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[5] Furthermore, somatostatin receptor activation can modulate mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation and apoptosis.[5] These signaling events are central to the physiological roles of somatostatin, including the inhibition of hormone secretion and the regulation of cell growth.
Caption: Somatostatin Receptor Signaling Pathway.
Quantitative Data Presentation
| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.0 - 3.0 | 0.2 - 1.0 | 1.5 - 5.0 | 5.0 - 15.0 | 0.5 - 2.0 |
| Octreotide | >1000 | 0.6 - 2.5 | 235 | >1000 | 15 - 50 |
| Lanreotide | 1300 | 1.3 | 140 | 6000 | 9.8 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Data compiled from multiple sources and should be considered representative. Actual values may vary depending on the experimental conditions.[9][10][11][12][13]
The photophysical properties of the chosen fluorophore are crucial for successful cellular imaging. The following table summarizes key properties of commonly used fluorescent dyes suitable for peptide labeling.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| FITC | 494 | 518 | 0.92 | Low |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Cy3 | 550 | 570 | 0.15 | Moderate |
| Alexa Fluor 555 | 555 | 565 | 0.10 | High |
| Cy5 | 650 | 670 | 0.28 | Moderate |
| Alexa Fluor 647 | 650 | 668 | 0.33 | High |
Quantum yield and photostability are relative measures and can be influenced by the local environment.[1][14][15][16][17][18]
Experimental Protocols
Protocol 1: Fluorescent Labeling of (D-Trp8, D-Cys14)-Somatostatin-14
This protocol describes the labeling of the peptide via its primary amines (N-terminus and the epsilon-amino group of Lysine) using an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
(D-Trp8, D-Cys14)-Somatostatin-14 (lyophilized powder)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Caption: Workflow for Fluorescent Labeling of Peptides.
Procedure:
-
Peptide Preparation: Dissolve (D-Trp8, D-Cys14)-Somatostatin-14 in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing, slowly add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using a reverse-phase HPLC system with a C18 column.[19][20][21][22] A gradient of water/acetonitrile containing 0.1% TFA is typically used for elution.[20][22]
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. Determine the degree of labeling by measuring the absorbance of the fluorophore and the peptide.
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Cellular Imaging with Fluorescently Labeled (D-Trp8, D-Cys14)-Somatostatin-14
This protocol outlines the use of the fluorescently labeled peptide for imaging somatostatin receptor distribution and internalization in cultured cells using confocal microscopy.
Materials:
-
Somatostatin receptor-expressing cells (e.g., HEK293-SSTR2, CHO-K1-SSTR5, AR42J)[5][9][23][24]
-
Fluorescently labeled (D-Trp8, D-Cys14)-Somatostatin-14
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Confocal microscope
Caption: Workflow for Cellular Imaging.
Procedure:
-
Cell Seeding: Plate somatostatin receptor-expressing cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled peptide in serum-free cell culture medium at a final concentration of 10-100 nM. Remove the growth medium from the cells, wash once with PBS, and add the peptide-containing medium. Incubate for 30-60 minutes at 37°C for internalization studies, or at 4°C for surface binding studies.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with DAPI if nuclear counterstaining is desired.
-
Confocal Microscopy: Image the cells using a confocal microscope with the appropriate laser excitation and emission filter set for the chosen fluorophore.[25]
-
Image Analysis: Quantify the fluorescence intensity and localization using image analysis software such as ImageJ or Fiji.[26][27][28]
Protocol 3: Receptor Internalization Assay
This protocol provides a method to quantify the internalization of the fluorescently labeled peptide.
Materials:
-
Somatostatin receptor-expressing cells
-
Fluorescently labeled (D-Trp8, D-Cys14)-Somatostatin-14
-
Unlabeled (D-Trp8, D-Cys14)-Somatostatin-14 (for competition)
-
Acid wash buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5)
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 24-well plate and grow to confluency.
-
Incubation: Incubate the cells with the fluorescently labeled peptide (e.g., 50 nM) in the presence or absence of a 100-fold molar excess of unlabeled peptide for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Surface Ligand Removal: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS. To remove surface-bound ligand, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice. Collect the supernatant (surface-bound fraction).
-
Internalized Ligand Collection: Wash the cells once more with ice-cold PBS and then lyse the cells with cell lysis buffer. Collect the lysate (internalized fraction).
-
Quantification: Measure the fluorescence intensity of the surface-bound and internalized fractions using a fluorometer.
-
Data Analysis: Express the internalized fluorescence as a percentage of the total cell-associated fluorescence (surface-bound + internalized).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive dye; Suboptimal pH; Peptide degradation. | Use fresh, high-quality dye; Ensure reaction buffer pH is 8.0-8.5; Handle peptide according to manufacturer's instructions. |
| High Background Fluorescence in Imaging | Incomplete removal of unbound peptide; Non-specific binding. | Increase the number and duration of wash steps; Include a blocking step with BSA before peptide incubation; Use a lower concentration of the labeled peptide. |
| No or Weak Cellular Staining | Low receptor expression; Labeled peptide has lost binding affinity. | Confirm receptor expression using a validated antibody or qPCR; Perform a binding assay to determine the affinity of the labeled peptide. |
| Rapid Photobleaching | Fluorophore is not photostable; High laser power. | Use a more photostable dye (e.g., Alexa Fluor series); Reduce laser power and/or exposure time during imaging. |
Conclusion
The fluorescent labeling of (D-Trp8, D-Cys14)-Somatostatin-14 provides a versatile and powerful tool for the detailed investigation of somatostatin receptor biology. The protocols outlined in these application notes offer a comprehensive guide for the successful labeling, purification, and application of this fluorescent peptide in cellular imaging studies. Careful optimization of labeling conditions and imaging parameters will enable researchers to gain valuable insights into the dynamic processes of somatostatin receptor signaling and trafficking, ultimately advancing our understanding of its role in health and disease.
References
- 1. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 2. (D-Trp8,D-Cys14)-Somatostatin-14 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin and its analogue (D-Trp8,D-Cys14)-somatostatin do not modify intestinal absorption in vivo of carbohydrates in hamster intestine, but they do modify some disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression of somatostatin receptor subtypes, SSTR1 and SSTR2, in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential internalization of somatostatin in COS-7 cells transfected with SST1 and SST2 receptor subtypes: a confocal microscopic study using novel fluorescent somatostatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 18. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. perlan.com.pl [perlan.com.pl]
- 22. peptide.com [peptide.com]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 27. Analysis and Quantitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (D-Trp8,D-Cys14)-Somatostatin-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving (D-Trp8,D-Cys14)-Somatostatin-14 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic analog of the naturally occurring hormone somatostatin-14. The strategic substitutions of D-Tryptophan at position 8 and D-Cysteine at position 14 enhance its resistance to enzymatic degradation, thereby prolonging its biological half-life. However, the presence of several hydrophobic amino acid residues in its sequence contributes to its poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies.
Q2: What are the key factors influencing the solubility of this peptide?
The solubility of this compound is primarily influenced by its amino acid composition, the pH of the solution, and the presence of co-solvents. As a peptide with a high proportion of hydrophobic residues, it tends to aggregate in aqueous environments. Adjusting the pH away from its isoelectric point (pI) and using organic co-solvents can significantly improve its solubility.
Q3: What is the recommended first step for dissolving lyophilized this compound?
Before attempting to dissolve the peptide, it is crucial to bring the vial to room temperature to prevent condensation from accumulating on the lyophilized powder. Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom. The initial solvent of choice will depend on the peptide's hydrophobicity. For a hydrophobic peptide like this somatostatin (B550006) analog, starting with a small amount of an organic solvent is recommended.
Q4: Can I dissolve the peptide directly in an aqueous buffer like PBS?
Directly dissolving this compound in an aqueous buffer such as Phosphate Buffered Saline (PBS) is likely to be challenging and may result in incomplete dissolution or precipitation. Due to its hydrophobic nature, a stepwise approach involving an initial organic solvent is generally more effective.
Troubleshooting Guide
This guide addresses common problems encountered when preparing solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| The peptide does not dissolve in the initial organic solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | - Increase the volume of the organic solvent incrementally. - Gently vortex the solution. - If dissolution is still not complete, sonicate the sample in a water bath for short intervals (10-15 seconds). |
| The peptide precipitates when the organic stock solution is added to the aqueous buffer. | The solubility limit of the peptide in the final aqueous solution has been exceeded. | - Decrease the final concentration of the peptide in the aqueous buffer. - Increase the percentage of the organic co-solvent in the final solution (note: be mindful of the tolerance of your experimental system to the organic solvent). - Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously stirring. |
| The final peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | - Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. - Filter the solution through a 0.22 µm syringe filter compatible with your solvent system. - Consider re-evaluating the dissolution protocol, perhaps by using a different organic solvent or adjusting the pH of the aqueous buffer. |
| I am concerned about the effect of the organic solvent on my cell-based assay. | Organic solvents like DMSO can be toxic to cells at higher concentrations. | - Aim to keep the final concentration of the organic solvent in your assay as low as possible (typically ≤0.5% v/v for DMSO). - Prepare a higher concentration stock solution of the peptide in the organic solvent so that a smaller volume is needed for dilution into the aqueous buffer. - Consider alternative, less toxic organic solvents like dimethylformamide (DMF) or using solubilizing agents such as cyclodextrins. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C76H104N18O19S2 |
| Molecular Weight | 1637.9 g/mol |
| Amino Acid Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys |
| Structure | Cyclic (Disulfide bridge between Cys-3 and D-Cys-14) |
| Appearance | Lyophilized white powder |
| Net Charge at pH 7 | +2 (Calculated based on two Lysine residues and the N-terminus, and no acidic residues) |
Recommended Solvents and Starting Concentrations
While precise quantitative solubility data in various buffers is not extensively published, the following table provides general guidelines for preparing stock solutions. It is always recommended to perform a small-scale solubility test before dissolving the entire sample.
| Solvent System | Recommended Starting Concentration | Notes |
| 100% DMSO | 1-5 mg/mL | A good starting point for creating a concentrated stock solution. |
| 100% DMF | 1-5 mg/mL | An alternative to DMSO, particularly if oxidation of other residues is a concern. |
| Aqueous Buffer (e.g., PBS pH 7.4) with Co-solvent | Target concentration dependent on assay requirements | The final concentration of the organic co-solvent should be minimized and tested for compatibility with the experimental system. |
Experimental Protocols
Protocol 1: Solubilization using DMSO followed by Dilution in Aqueous Buffer
This protocol is recommended for preparing working solutions of this compound for most in vitro applications.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), sterile
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., to achieve 1-5 mg/mL).
-
Mixing: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 seconds. Repeat if necessary, avoiding excessive heating.
-
Dilution: While gently stirring your aqueous buffer, slowly add the desired volume of the DMSO stock solution dropwise to reach the final working concentration.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting guide.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment for Improved Solubility
Given the net positive charge of this compound at neutral pH, using a slightly acidic buffer may enhance its solubility.
Materials:
-
Lyophilized this compound
-
Sterile deionized water or a low molarity acidic buffer (e.g., 10 mM Acetate buffer, pH 5.0)
-
Dilute acetic acid (e.g., 0.1 M) for pH adjustment if starting with water
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
pH meter or pH strips
Procedure:
-
Preparation: Bring the lyophilized peptide to room temperature and centrifuge briefly.
-
Initial Dissolution: Add a small volume of sterile deionized water or the acidic buffer to the peptide.
-
pH Adjustment (if using water): If the peptide does not dissolve, add a small amount of dilute acetic acid dropwise while monitoring the pH, aiming for a pH between 5.0 and 6.0.
-
Mixing: Gently vortex or sonicate to aid dissolution.
-
Buffering: Once dissolved, you can dilute this acidic stock solution into your final, higher molarity experimental buffer. Be aware that the pH of the final solution may need to be readjusted.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for Solubilizing this compound.
Caption: Key Factors for Improving Peptide Solubility.
preventing aggregation of (D-Trp8,D-Cys14)-Somatostatin-14 in solution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of (D-Trp8,D-Cys14)-Somatostatin-14 in solution.
Troubleshooting Guide
Peptide aggregation can manifest as visible precipitates, cloudiness, or loss of activity.[1] The following table outlines common problems, their potential causes, and recommended solutions to address the aggregation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness upon dissolution | High peptide concentration; pH of the solution is close to the isoelectric point (pI) of the peptide; Inappropriate solvent or buffer. | Decrease the peptide concentration.[2] Adjust the buffer pH to be at least one unit away from the peptide's pI.[3] Initially dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer. |
| Gradual formation of aggregates over time in solution | Suboptimal storage temperature; pH instability; Oxidation of susceptible residues; Exposure to light or agitation. | Store peptide solutions at -20°C or -80°C.[2] Use a stable buffer system and consider the addition of cryoprotectants like glycerol (B35011) for frozen storage.[2] Add antioxidants such as methionine or use oxygen-depleted buffers.[4] Protect the solution from light and minimize agitation. |
| Loss of biological activity without visible aggregation | Formation of soluble oligomers or aggregates not visible to the naked eye. | Analyze the sample using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect soluble aggregates.[5][6] Optimize formulation with excipients that inhibit aggregation. |
| Inconsistent results between experiments | Variability in peptide stock solution preparation; Presence of impurities or residual solvents from synthesis. | Standardize the protocol for dissolving the peptide. Use high-purity peptide and ensure complete removal of residual solvents like diethyl ether by lyophilization.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to aggregate?
A1: Peptide aggregation is influenced by both intrinsic and extrinsic factors.[8] Intrinsic factors for this compound include its amino acid sequence, which contains hydrophobic residues that can promote self-association. Extrinsic factors are related to the solution environment and include:
-
pH: The peptide is least soluble at its isoelectric point (pI), where its net charge is zero.[2]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions leading to aggregation.[2][8]
-
Temperature: Elevated temperatures can accelerate degradation and aggregation.[9]
-
Ionic Strength: Salts can either stabilize or destabilize a peptide in solution, depending on the specific salt and its concentration.[8]
-
Excipients: The presence or absence of stabilizing agents can significantly impact aggregation.[8][10]
Q2: Which buffer system is recommended for dissolving this compound?
A2: For somatostatin (B550006) analogs, acetate (B1210297) and glutamate (B1630785) buffers have been shown to provide good stability.[11] A study on a similar somatostatin analog, Octastatin, found that it was most stable in a 0.01 M acetate buffer at pH 4.0.[11] It is advisable to avoid phosphate (B84403) buffers, as they have been shown to increase the degradation of some somatostatin analogs.[11] The optimal buffer will ultimately depend on the specific experimental requirements, but starting with an acetate buffer at a pH away from the peptide's pI is a good strategy.
Q3: What excipients can I use to prevent the aggregation of this compound?
A3: Several types of excipients can be used to inhibit peptide aggregation.[8] These include:
-
Sugars: Mannitol, sucrose, and trehalose (B1683222) can stabilize peptides.[10]
-
Surfactants: Non-ionic surfactants like polysorbates (Tween) or alkylsaccharides can reduce surface-induced aggregation and solubilize peptides.[4][10] Low concentrations are often sufficient.[4]
-
Amino Acids: Arginine, histidine, and glycine (B1666218) have been shown to inhibit protein aggregation.[4]
-
Antioxidants: To prevent oxidation-induced aggregation, antioxidants like methionine can be added.[4]
Q4: How can I detect if my this compound solution contains aggregates?
A4: Both visible and sub-visible aggregates can be detected using various analytical techniques:
-
Visual Inspection: The simplest method is to check for cloudiness or precipitates.[2]
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be monitored.
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and larger aggregates.[6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of aggregates.[12]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet structures, which are common in amyloid-like fibrils, a type of peptide aggregate.
Experimental Protocols & Visualizations
Troubleshooting Workflow for Aggregation
The following diagram outlines a systematic approach to troubleshooting aggregation issues with this compound.
Caption: Troubleshooting workflow for peptide aggregation.
Factors Influencing Peptide Aggregation
This diagram illustrates the key factors that can contribute to the aggregation of this compound.
Caption: Key factors influencing peptide aggregation.
Detailed Methodologies
1. Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating molecules based on their size in solution.[6] It is widely used for the detection and quantification of peptide monomers, dimers, and higher-order aggregates.[6][12]
-
Principle: A solution containing the peptide is passed through a column packed with a porous stationary phase. Larger molecules (aggregates) cannot enter the pores and elute first, while smaller molecules (monomers) have a longer path through the pores and elute later.
-
Instrumentation: An HPLC or UPLC system equipped with an SEC column and a UV detector is typically used.[12][13]
-
Method:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate or acetate buffer).
-
Inject a known concentration of the this compound solution.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
The area of each peak corresponds to the relative amount of each species (monomer, dimer, etc.).
-
2. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution.[12] It is particularly useful for detecting the formation of early-stage aggregates.[12]
-
Principle: The sample is illuminated with a laser beam, and the fluctuations in the intensity of the scattered light are measured. These fluctuations are related to the Brownian motion of the particles, from which their size (hydrodynamic radius) can be calculated.
-
Instrumentation: A DLS instrument consisting of a laser, a sample cell, a detector, and a correlator.
-
Method:
-
Filter the peptide solution to remove any dust or extraneous particles.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Acquire data for a set duration, and the instrument's software will generate a size distribution profile. An increase in the average particle size over time indicates aggregation.
-
3. Thioflavin T (ThT) Fluorescence Assay
The ThT assay is commonly used to detect the presence of amyloid-like fibrils, which are a specific type of aggregate characterized by a cross-beta sheet structure.
-
Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the beta-sheet structures of amyloid fibrils.
-
Instrumentation: A fluorescence spectrophotometer or plate reader.
-
Method:
-
Prepare a stock solution of ThT in a suitable buffer (e.g., glycine-NaOH, pH 8.5).
-
In a microplate, mix a small volume of the this compound sample with the ThT working solution.
-
Incubate for a short period.
-
Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm.
-
An increase in fluorescence compared to a monomeric peptide control indicates the presence of fibrillar aggregates.
-
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. scispace.com [scispace.com]
- 5. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biocompare.com [biocompare.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Stability studies of a somatostatin analogue in biodegradable implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsra.net [ijsra.net]
- 13. researchgate.net [researchgate.net]
optimizing storage conditions for long-term stability of (D-Trp8,D-Cys14)-Somatostatin-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of (D-Trp8,D-Cys14)-Somatostatin-14.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] Storing the peptide in a desiccated environment is crucial to prevent moisture absorption, which can significantly reduce its long-term stability.[4][5] While the peptide may be stable at room temperature for short periods, such as during shipping, prolonged exposure to higher temperatures should be avoided.[4][5]
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, it is recommended to store the peptide solution at -20°C.[3][6] For maximum stability, it is best to aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][7] If the solution will be used within a few days, it can be stored at 2-8°C.[6] However, long-term storage of peptide solutions is generally not recommended.[5]
Q3: What solvent should I use to reconstitute this compound?
A3: The choice of solvent depends on the experimental application. For many applications, sterile, distilled water or a buffer with a slightly acidic pH (pH 5-6) is suitable.[2][3] Using sterile buffers can help prolong the storage life of the peptide solution. It is crucial to avoid alkaline conditions (pH > 8) as they can promote degradation.
Q4: My reconstituted this compound solution appears cloudy. What should I do?
A4: Cloudiness in the solution can indicate several issues, including poor solubility, aggregation, or contamination.[8] Do not use a cloudy solution. You can try to gently swirl the vial to aid dissolution.[8] If the peptide does not dissolve, sonication may be attempted. However, if cloudiness persists, it is best to discard the solution and prepare a fresh one, ensuring proper reconstitution technique.
Q5: The peptide contains Tryptophan and Cysteine residues. Are there any special precautions I should take?
A5: Yes. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[7][9] To minimize oxidation, it is recommended to store the lyophilized peptide under an inert gas like nitrogen or argon.[4] When handling, minimize its exposure to air.[2][7] Using antioxidants as excipients in the formulation can also help prevent oxidation.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Biological Activity | - Improper storage temperature. - Repeated freeze-thaw cycles. - Oxidation of Cys or Trp residues. - pH instability. - Adsorption to plastic vials. | - Verify storage temperature is at or below -20°C. - Aliquot reconstituted peptide to minimize freeze-thaw cycles.[7] - Store under an inert atmosphere and minimize air exposure.[4] - Ensure the pH of the solution is between 5 and 6.[2] - Use glass or low-protein-binding plastic vials.[4] |
| Peptide Aggregation | - High peptide concentration. - Improper solvent or pH. - Temperature fluctuations. | - Reconstitute at a lower concentration. - Use a recommended solvent and ensure the pH is optimal. - Avoid repeated temperature changes by aliquoting. |
| Inconsistent Experimental Results | - Peptide degradation over time. - Inaccurate peptide quantification due to moisture absorption. | - Perform regular stability testing (e.g., HPLC) to monitor peptide integrity.[1] - Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing.[4][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve the lyophilized peptide for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or appropriate sterile buffer (pH 5-6)
-
Sterile, low-protein-binding polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Centrifuge
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 15-20 minutes. This prevents condensation and moisture uptake.[4][8]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile solvent slowly down the side of the vial.[8]
-
Gently swirl the vial to dissolve the peptide.[8] Avoid vigorous shaking, as this can cause aggregation. If necessary, vortex gently for a short period.
-
Once fully dissolved, the solution should be clear. If any particulates are visible, the solution may not be suitable for use.
-
For storage, aliquot the solution into single-use, tightly sealed vials and store at -20°C or below.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the purity and degradation of this compound over time.
Materials:
-
Reconstituted this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a sample of the reconstituted peptide at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
HPLC Method:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a defined volume of the peptide solution.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide and any new peaks that appear over time, which may represent degradation products.
-
Calculate the percentage of the main peak area relative to the total area of all peaks to determine the purity.
-
Compare the chromatograms of freshly prepared samples with those of samples stored under different conditions (e.g., temperature, time) to assess stability.
-
Forced Degradation Studies (Optional): To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed under various stress conditions such as acidic, basic, oxidative, and thermal stress.[11]
Visualizations
Caption: Somatostatin signaling pathway.
Caption: Experimental workflow for peptide stability testing.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. genscript.com [genscript.com]
- 8. bluewellpeptides.com [bluewellpeptides.com]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
minimizing off-target effects of (D-Trp8,D-Cys14)-Somatostatin-14 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of (D-Trp8,D-Cys14)-Somatostatin-14 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic analog of the natural hormone somatostatin-14. Its primary targets are the five somatostatin (B550006) receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which are G-protein coupled receptors expressed on the surface of various cells. Activation of these receptors initiates intracellular signaling cascades that can modulate a wide range of cellular processes, including hormone secretion, cell proliferation, and apoptosis.
Q2: What are "off-target" effects in the context of this compound?
Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
The optimal concentration should be determined by performing a dose-response curve for your specific cell type and endpoint of interest. It is recommended to use the lowest concentration that elicits the desired on-target effect. Comparing this to the binding affinity profile for the different SSTRs can help in selecting a concentration range that is selective for the intended target receptor.
Q4: My cells are showing unexpected responses, such as cytotoxicity or altered morphology, at concentrations where I expect on-target activity. Could this be an off-target effect?
Yes, unexpected cellular responses could be indicative of off-target effects. It is crucial to differentiate between on-target mediated effects and off-target toxicity or other activities. This can be investigated by using appropriate controls, such as cell lines that do not express the target receptor or by using a specific antagonist for the intended SSTR subtype.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound and provides systematic approaches to identify and mitigate off-target effects.
| Issue | Possible Cause | Recommended Action |
| High background or inconsistent results in functional assays (e.g., cAMP, calcium flux). | 1. Non-specific binding of the compound to plasticware or other surfaces. 2. Off-target receptor activation on the cell line. 3. Suboptimal assay conditions. | 1. Pre-treat plates with a blocking agent (e.g., bovine serum albumin). 2. Characterize SSTR expression profile of your cell line. Test for off-target effects using a counterscreening assay (see Experimental Protocols). 3. Optimize assay parameters such as incubation time, cell density, and reagent concentrations. |
| Observed effect is not blocked by a known SSTR antagonist. | The effect is likely mediated by a non-SSTR off-target receptor. | 1. Perform a broader off-target screening assay against a panel of common off-target receptors (e.g., other GPCRs, ion channels). 2. Use a structurally unrelated SSTR agonist to see if it reproduces the effect. |
| Cytotoxicity observed at or near the effective concentration. | 1. Off-target toxicity. 2. On-target mediated apoptosis or growth inhibition that is undesirable for the experiment. | 1. Use a lower concentration of the compound in combination with a more sensitive detection method for the on-target effect. 2. Test the compound in a cell line lacking the target SSTR to distinguish between on-target and off-target cytotoxicity. 3. Use a different functional readout that is less sensitive to cell viability changes. |
| Discrepancy between binding affinity and functional potency. | 1. Presence of endogenous somatostatin in the cell culture medium. 2. Functional selectivity (biased agonism) where the compound activates different signaling pathways downstream of the same receptor. | 1. Use serum-free medium or charcoal-stripped serum to remove endogenous ligands. 2. Investigate multiple signaling pathways downstream of the target SSTR (e.g., cAMP, β-arrestin recruitment, ERK phosphorylation) to characterize the functional profile of the compound. |
Data Presentation
Binding Affinity of a Structurally Similar Somatostatin Analog
Disclaimer: The following data is for (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide, a closely related analog. Specific binding affinities for this compound may vary.
| Receptor Subtype | Dissociation Constant (Kd) (nM)[1] |
| SSTR1 | 1200 |
| SSTR2 | 23.5 |
| SSTR3 | 11.05 |
| SSTR4 | >1000 |
| SSTR5 | 0.61 |
This table indicates that the analog has the highest affinity for SSTR5, followed by SSTR3 and SSTR2, with significantly lower affinity for SSTR1 and SSTR4. This profile is crucial for designing experiments that selectively target a specific receptor subtype.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (IC50)
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to a specific SSTR subtype.
Methodology:
-
Cell Culture: Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Functional Assay to Measure On-Target and Off-Target Activity
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity downstream of Gi-coupled SSTRs.
Methodology:
-
Cell Culture: Seed cells expressing the target SSTR subtype in a 96-well plate.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound to determine the EC50 value for inhibition of adenylyl cyclase.
-
Counterscreening: To assess off-target effects, perform the same assay on parental cells (lacking SSTR expression) or cells expressing other GPCRs.
Intracellular Calcium Flux Assay
Objective: To measure changes in intracellular calcium concentration upon SSTR activation, particularly for subtypes coupled to Gq proteins.
Methodology:
-
Cell Culture: Plate cells expressing the target SSTR subtype on black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.
-
Compound Addition: Inject varying concentrations of this compound into the wells.
-
Signal Detection: Immediately begin kinetic reading of fluorescence intensity to measure the change in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response and plot it against the log concentration of the compound to calculate the EC50 value.
Visualizations
Caption: Somatostatin Receptor Signaling Pathways.
Caption: Workflow for Assessing On- and Off-Target Effects.
Caption: Troubleshooting Logic for Unexpected Results.
References
degradation pathways of (D-Trp8,D-Cys14)-Somatostatin-14 in serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Trp8,D-Cys14)-Somatostatin-14. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in serum compared to native Somatostatin-14?
Q2: What are the primary enzymes responsible for the degradation of Somatostatin-14 and its analogs in serum?
A2: The degradation of Somatostatin-14 in biological fluids is primarily carried out by endopeptidases and aminopeptidases.[4][5] For native Somatostatin-14, key cleavage sites have been identified between residues Phe6-Phe7 and Thr10-Phe11 by certain endopeptidases.[6] Aminopeptidases can also cleave amino acids from the N-terminus.[4][7] The D-Trp8 modification in this compound provides resistance to cleavage, particularly around the central pharmacophore region of the peptide.
Q3: My results show rapid degradation of this compound in my serum stability assay. What could be the issue?
A3: If you are observing unexpectedly rapid degradation, consider the following troubleshooting steps:
-
Serum Quality and Handling: Ensure the serum was properly stored and handled to avoid the activation of proteases. Repeated freeze-thaw cycles should be avoided. The source and preparation of the serum (e.g., presence of anticoagulants) can also impact proteolytic activity.[1][8]
-
Experimental Temperature: Maintain a constant and accurate temperature (typically 37°C) throughout the incubation period. Temperature fluctuations can alter enzyme kinetics.
-
Peptide Purity: Verify the purity of your this compound stock. Impurities or co-eluting substances could interfere with the analysis.
-
Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS) is optimized to separate the intact peptide from its degradation products. Poor resolution can lead to an underestimation of the intact peptide concentration.[9][10]
Q4: How can I identify the specific degradation products of this compound in my serum samples?
A4: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectra of your incubated samples to a time-zero or control sample, you can identify new peaks corresponding to peptide fragments. Tandem mass spectrometry (MS/MS) can then be used to sequence these fragments and pinpoint the exact cleavage sites.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in replicate serum stability experiments. | Inconsistent serum aliquots or temperature fluctuations. | Use single-use serum aliquots to avoid freeze-thaw cycles. Ensure precise temperature control during incubation. |
| Loss of peptide during sample preparation. | Adsorption of the peptide to plasticware. | Use low-bind microcentrifuge tubes and pipette tips. |
| Difficulty in separating intact peptide from degradation products in HPLC. | Suboptimal HPLC gradient or column. | Optimize the gradient elution profile and consider using a column with a different stationary phase or particle size for better resolution.[9][10] |
| No degradation observed, even after extended incubation. | Inactive serum or incorrect assay conditions. | Verify the activity of the serum with a known labile peptide. Confirm the incubation temperature and pH of the buffer. |
Quantitative Data
The following table summarizes the half-life of native Somatostatin-14 and a related analog with a D-Trp8 modification to illustrate the significant increase in stability.
| Peptide | Modification(s) | Half-life in Human Serum (in vitro) |
| Somatostatin-14 (SRIF) | None | ~2.75 hours |
| [D-Trp8]-SRIF | D-Trp at position 8 | Significantly increased (e.g., analogs with D-Trp8 show 7 to 20-fold larger stability than SRIF)[3] |
| Octreotide | D-Phe at N-terminus, D-Trp at position 4, and other modifications | ~200 hours |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay using RP-HPLC
This protocol outlines a standard procedure to assess the stability of this compound in human serum.
1. Materials:
-
This compound
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL, low-bind)
-
Incubator or water bath (37°C)
-
Reversed-phase HPLC system with a C18 column
2. Procedure:
-
Preparation of Peptide Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or a small amount of DMSO, then dilute with water) to a final concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human serum and PBS to 37°C.
-
In a microcentrifuge tube, mix 450 µL of human serum with 50 µL of PBS.
-
Add 5 µL of the peptide stock solution to the serum/PBS mixture to achieve a final peptide concentration of 10 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 100 µL of a quenching solution (e.g., 10% TFA in ACN).
-
-
Protein Precipitation:
-
Vortex the quenched sample vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto the RP-HPLC system.
-
Elute the peptide using a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½).
-
Visualizations
Caption: Putative degradation pathway of native Somatostatin-14 in serum.
Caption: Mechanism of increased stability of this compound.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. mcgill.ca [mcgill.ca]
- 3. mdpi.com [mdpi.com]
- 4. Hepatic metabolism of somatostatin-14 and somatostatin-28: immunochemical characterization of the metabolic fragments and comparison of cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between endo- and exopeptidases in a processing enzyme system: activation of an endoprotease by the aminopeptidase B-like activity in somatostatin-28 convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endopeptidases 24.16 and 24.15 are responsible for the degradation of somatostatin, neurotensin, and other neuropeptides by cultivated rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-Vivo Half-Life of (D-Trp8,D-Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments aimed at enhancing the in-vivo half-life of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14. Native somatostatin-14 has a very short plasma half-life of approximately 1-3 minutes, limiting its therapeutic potential.[1][2] The inclusion of a D-tryptophan at position 8 already provides a significant increase in stability compared to the native peptide. However, for many therapeutic applications, a further extension of the half-life is desirable.
This guide covers three primary strategies for achieving this: PEGylation, Glycosylation, and Fusion to a Carrier Protein (Albumin).
Quantitative Data Summary
The following table summarizes the expected impact of various modifications on the in-vivo half-life of somatostatin analogs. Please note that the half-life of this compound can vary based on the specific experimental conditions and animal model used.
| Compound | Modification | Expected In-Vivo Half-Life | Reference |
| Somatostatin-14 (Native) | None | 1-3 minutes | [1][2] |
| (D-Trp8)-Somatostatin Analog | D-Amino Acid Substitution | Several hours (e.g., up to 4.5 days for some long-acting analogs) | [3] |
| PEGylated this compound | Covalent attachment of Polyethylene Glycol (PEG) | Can be extended to several hours or even days, depending on the size of the PEG chain. | [4] |
| Glycosylated this compound | Covalent attachment of a glycan moiety | Can be significantly increased; for example, a somatostatin-dextran conjugate showed a blood half-life of approximately 27 hours. | [5] |
| Albumin Fusion of Somatostatin-14 | Genetic fusion to human serum albumin | Can be extended to several days, leveraging the long half-life of albumin. | [6] |
Frequently Asked Questions (FAQs)
Q1: Why is the native half-life of somatostatin-14 so short?
A1: Native somatostatin-14 is rapidly degraded in plasma by peptidases, enzymes that break down peptides.[2] This rapid enzymatic cleavage is the primary reason for its short in-vivo half-life of 1-3 minutes.[1][2]
Q2: How does the (D-Trp8,D-Cys14) modification already improve half-life?
A2: The substitution of the natural L-tryptophan with a D-tryptophan at position 8 makes the peptide more resistant to degradation by endogenous proteases. These enzymes are typically specific for L-amino acids, and the presence of a D-amino acid hinders their ability to cleave the peptide backbone.
Q3: Which half-life extension strategy is best for my application?
A3: The choice of strategy depends on several factors, including the desired half-life, the importance of retaining high receptor binding affinity, and manufacturing considerations.
-
PEGylation is a well-established method that can significantly increase half-life. However, it can sometimes lead to a decrease in biological activity due to steric hindrance.
-
Glycosylation can improve both stability and solubility. The specific glycan structure can be tailored to target certain receptors or influence biodistribution.[7]
-
Albumin fusion offers the potential for the longest half-life extension. However, this creates a much larger molecule, which may have different pharmacokinetic properties and requires recombinant expression systems.
Q4: Will modifying this compound affect its biological activity?
A4: Yes, any modification has the potential to alter the peptide's conformation and interaction with its target receptors (somatostatin receptors SSTR1-5). It is crucial to perform in-vitro receptor binding assays and functional assays to quantify any changes in bioactivity after modification.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Peptide
Symptoms:
-
Low recovery of the desired PEGylated product after the reaction and purification.
-
Mass spectrometry analysis shows a large amount of unreacted peptide.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is within the optimal range for the chosen PEGylation chemistry (e.g., pH 7-8 for NHS esters). Optimize the molar ratio of the PEG reagent to the peptide; a 5- to 20-fold molar excess of the PEG reagent is a common starting point.[8][9] |
| Degradation of PEG Reagent | PEG reagents, especially NHS esters, are moisture-sensitive.[10] Ensure the reagent is stored properly at -20°C with a desiccant and brought to room temperature before opening to prevent condensation.[10] Use a fresh vial if degradation is suspected. |
| Interfering Buffer Components | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the PEG reagent.[10][11] Use an amine-free buffer like phosphate-buffered saline (PBS).[10] |
| Incomplete Purification | The unreacted PEG reagent and peptide need to be efficiently removed. Size exclusion chromatography (SEC) or dialysis are common methods for separating the PEGylated product from smaller, unreacted components. |
Issue 2: Aggregation of Albumin Fusion Protein During Purification
Symptoms:
-
Visible precipitation of the protein during lysis, chromatography, or concentration steps.
-
Low yield of soluble, monomeric fusion protein.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Buffer Conditions | The pH and ionic strength of the purification buffers can significantly impact protein solubility. Screen a range of buffer conditions to find the optimal formulation for your fusion protein. Consider adding stabilizers like glycerol (B35011) (5-10%) or non-denaturing detergents to the lysis and purification buffers.[12][13] |
| High Protein Concentration | High concentrations can promote aggregation.[13] During purification, try to work with larger volumes to keep the protein concentration lower.[14] When concentrating the final product, do so in a stepwise manner and consider the inclusion of stabilizing excipients. |
| Incorrect Refolding (if expressed in inclusion bodies) | If the fusion protein is expressed in inclusion bodies in E. coli, the refolding protocol is critical. Optimize the refolding buffer composition, temperature, and refolding time. |
| Disulfide Bond Scrambling | The presence of free cysteines can lead to the formation of incorrect disulfide bonds and aggregation. Include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in the lysis buffer to prevent intermolecular disulfide bond formation.[12] |
Issue 3: Difficulty in Purifying and Characterizing Glycosylated Peptide
Symptoms:
-
Co-elution of glycosylated and non-glycosylated peptides during chromatography.
-
Ambiguous results from mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Glycosylation Reaction | Ensure that the glycosyl donor and any necessary enzymes are active and used under optimal conditions. Monitor the reaction progress using techniques like HPLC or mass spectrometry to determine the optimal reaction time. |
| Inappropriate Purification Method | Due to the hydrophilic nature of the glycan, standard reverse-phase HPLC may not be optimal for separating glycosylated and non-glycosylated peptides. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique for enriching and purifying glycopeptides.[15][16] |
| Heterogeneity of Glycosylation | Biological glycosylation can result in a heterogeneous mixture of glycoforms, making characterization challenging. Chemical glycosylation methods can provide more homogeneous products.[7] For analysis, consider enzymatic deglycosylation with PNGase F to confirm the peptide backbone mass and identify the glycosylation site.[17] |
| Poor Ionization in Mass Spectrometry | Glycopeptides can exhibit poor ionization efficiency in mass spectrometry.[16] Optimize the mass spectrometer settings and consider using a matrix like 2,5-dihydroxybenzoic acid (DHB) for MALDI-TOF analysis, which is often more suitable for glycopeptides. |
Experimental Protocols
Protocol 1: Amine-Specific PEGylation with NHS-Ester PEG
This protocol provides a general procedure for PEGylating this compound using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
This compound
-
mPEG-NHS ester (e.g., mPEG-SPA or mPEG-SVA) of the desired molecular weight
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Peptide Preparation: Dissolve the this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the peptide solution while gently stirring.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated peptide from unreacted PEG and peptide using size exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified product by SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.
Protocol 2: Site-Specific Glycosylation via Cysteine Thiol
This protocol describes a method for site-specific glycosylation on the Cys14 residue of this compound using a glycosyl donor that reacts with the thiol group.
Materials:
-
This compound
-
Glycosyl donor with a thiol-reactive group (e.g., glycosyl Bunte salt)
-
Reaction buffer (e.g., alkaline buffer)
-
Purification system (e.g., HILIC column)
Procedure:
-
Peptide Preparation: Dissolve the this compound in the reaction buffer.
-
Glycosylation Reaction: Add the glycosyl donor to the peptide solution. The reaction proceeds chemoselectively with the cysteine thiol.[18]
-
Incubation: Allow the reaction to proceed at room temperature, monitoring the progress by HPLC or mass spectrometry.
-
Purification: Purify the glycosylated peptide using Hydrophilic Interaction Liquid Chromatography (HILIC).[15][16]
-
Equilibrate the HILIC column with a high concentration of organic solvent (e.g., 75% acetonitrile) containing a small amount of aqueous buffer.
-
Load the reaction mixture onto the column.
-
Wash the column to remove unreacted peptide and other hydrophobic impurities.
-
Elute the glycosylated peptide with a gradient of increasing aqueous buffer concentration.
-
-
Characterization: Analyze the purified product by mass spectrometry to confirm successful glycosylation.
Protocol 3: Expression of Albumin-(D-Trp8,D-Cys14)-Somatostatin-14 Fusion Protein in Pichia pastoris
This protocol outlines the expression of an albumin-somatostatin fusion protein in the yeast Pichia pastoris.
Materials:
-
Pichia pastoris expression vector (e.g., pPICZα A) containing the gene for the albumin-somatostatin fusion protein.
-
Pichia pastoris host strain (e.g., X-33).
-
BMGY and BMMY media.
-
500x Copper Sulfate.
-
Fermenter or baffled flasks.
Procedure:
-
Transformation: Transform the P. pastoris host strain with the expression vector and select for positive transformants.
-
Small-Scale Expression Trial:
-
Inoculate a single colony into 20 mL of BMGY medium in a 100 mL baffled flask.
-
Grow at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6.[19]
-
To induce expression, centrifuge the cells and resuspend them in BMMY medium containing 0.5% methanol.
-
Continue to grow the culture at 28-30°C, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Collect samples at various time points (e.g., 24, 48, 72, 96 hours) and analyze the supernatant for protein expression by SDS-PAGE and Western blot.
-
-
Large-Scale Expression (Fermenter):
-
For larger scale production, use a fermenter to achieve high cell densities.
-
Follow a standard P. pastoris fermentation protocol, which typically involves a glycerol batch phase, a glycerol fed-batch phase, and a methanol induction phase. .
-
-
Purification:
-
Harvest the culture supernatant containing the secreted fusion protein.
-
Purify the albumin-somatostatin fusion protein using a combination of chromatography techniques, such as affinity chromatography (if a tag is included), ion-exchange chromatography, and size exclusion chromatography.
-
-
Characterization: Confirm the identity and purity of the fusion protein by SDS-PAGE, Western blot, and mass spectrometry.
Visualizations
Caption: Workflow for Amine-Specific PEGylation.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of albumin fusion patterns on the production and bioactivity of the somatostatin-14 fusion protein in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hilicon.com [hilicon.com]
- 17. Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. static.igem.org [static.igem.org]
optimizing dosage of (D-Trp8,D-Cys14)-Somatostatin-14 for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Trp8,D-Cys14)-Somatostatin-14 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the native hormone somatostatin (B550006). Its primary mechanism of action is binding to somatostatin receptors (SSTRs), which are expressed in various tissues, including the central nervous system, pancreas, and gastrointestinal tract. This binding initiates a cascade of intracellular signaling events that can inhibit the secretion of various hormones, such as growth hormone, insulin (B600854), and glucagon, and can also modulate cell growth and proliferation.
Q2: What is a recommended starting dosage for this compound in animal studies?
A2: A published study in hamsters used a dosage of 12 micrograms/100 g of body weight, administered intraperitoneally, to study its effects on intestinal carbohydrate absorption.[1][2] For other animal models like mice and rats, specific dosage data for this compound is limited. However, based on studies with other somatostatin analogs, a starting point for a dose-finding study can be extrapolated. For instance, an antitumor study in mice with the somatostatin analog TT-232 found an optimal dose of 15 micrograms/kg.[3] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q3: How should I prepare and store this compound for in vivo experiments?
A3: this compound is typically supplied as a lyophilized powder. For in vivo use, it should be reconstituted in a sterile, isotonic vehicle such as 0.9% saline. To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or below. For short-term storage (2-7 days), the reconstituted solution can be kept at 4°C. The stability of somatostatin analogs can be sensitive to the formulation, so it is important to follow the manufacturer's specific recommendations.[4]
Q4: What are the potential side effects of this compound in animals?
A4: Based on the known physiological effects of somatostatin and its analogs, potential side effects at higher doses could include alterations in glucose metabolism (hyperglycemia or hypoglycemia), gastrointestinal issues (such as diarrhea or constipation), and inhibition of various endocrine functions. It is important to monitor the animals closely for any signs of adverse effects, especially during dose-escalation studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of biological effect | - Incorrect Dosage: The administered dose may be too low to elicit a response. - Peptide Degradation: The peptide may have degraded due to improper storage or handling. - Poor Bioavailability: The route of administration may not be optimal for the target tissue. | - Perform a dose-response study to identify the effective dose range. - Prepare fresh solutions for each experiment and handle the peptide according to the manufacturer's instructions. - Consider alternative routes of administration (e.g., subcutaneous, intravenous) based on the experimental goals. |
| High variability in results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the peptide solution. - Animal-to-Animal Variation: Biological differences between individual animals. - Peptide Aggregation: The peptide may have aggregated in the vehicle solution.[5] | - Ensure accurate and consistent injection technique. - Increase the number of animals per group to account for biological variability. - Visually inspect the solution for any precipitation. If aggregation is suspected, consider using a different vehicle or a solubilizing agent, and ensure the pH of the solution is appropriate. |
| Injection site reaction | - Irritating Vehicle: The vehicle used to dissolve the peptide may be causing irritation. - High Injection Volume: The volume of the injection may be too large for the injection site. - Improper Injection Technique: Incorrect needle placement or repeated injections at the same site. | - Use a biocompatible and sterile vehicle like isotonic saline. - Reduce the injection volume or split the dose into multiple injection sites. - Ensure proper injection technique and rotate injection sites for repeated dosing. |
Data Presentation: Dosage of Somatostatin Analogs in Animal Studies
| Somatostatin Analog | Animal Model | Dosage | Route of Administration | Application | Reference |
| This compound | Hamster | 12 µ g/100 g body weight | Intraperitoneal (i.p.) | Intestinal carbohydrate absorption | [1][2] |
| TT-232 | Mouse | 15 µg/kg | i.p., s.c., i.v. | Antitumor activity | [3] |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in a Mouse Model
Objective: To determine the optimal subcutaneous (s.c.) dose of this compound for a specific biological endpoint (e.g., inhibition of tumor growth, modulation of hormone levels).
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline
-
Sterile insulin syringes with 27-30G needles
-
Experimental animals (e.g., mice)
-
Appropriate animal handling and restraint devices
Procedure:
-
Peptide Reconstitution: Aseptically reconstitute the lyophilized this compound in sterile 0.9% saline to a desired stock concentration. Gently swirl to dissolve; do not shake vigorously.
-
Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, low dose, medium dose, high dose), with a sufficient number of animals per group to ensure statistical power.
-
Dose Preparation: Prepare serial dilutions of the stock solution with sterile 0.9% saline to achieve the desired final concentrations for each dose group.
-
Administration: Administer the prepared solutions subcutaneously to the respective animal groups. The injection volume should be consistent across all groups (typically 5-10 µL/g body weight for mice).
-
Monitoring: Monitor the animals for the desired biological endpoint at predetermined time points. This could involve tumor volume measurements, blood sampling for hormone analysis, or other relevant assays.
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal effective dose.
Protocol 2: Subcutaneous Injection in a Mouse
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and back (scruffing).
-
Injection Site Preparation: Clean the injection site (typically the dorsal midline or flank) with a 70% ethanol (B145695) wipe.
-
Injection: Lift the skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.
-
Injection: Slowly and steadily inject the solution.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.[6][7][8][9]
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for a Dose-Finding Study
Caption: Workflow for a dose-finding study.
References
- 1. Somatostatin and its analogue (D-Trp8,D-Cys14)-somatostatin do not modify intestinal absorption in vivo of carbohydrates in hamster intestine, but they do modify some disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of a somatostatin analogue in biodegradable implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. health-sciences.nwu.ac.za [health-sciences.nwu.ac.za]
- 9. research.vt.edu [research.vt.edu]
dealing with disulfide bridge reduction in (D-Trp8,D-Cys14)-Somatostatin-14
Welcome to the technical support center for (D-Trp8,D-Cys14)-Somatostatin-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and troubleshooting of potential issues related to the disulfide bridge of this synthetic somatostatin (B550006) analog.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the disulfide bridge in this compound?
The disulfide bridge between the cysteine residues at positions 3 and 14 is crucial for maintaining the three-dimensional structure of the peptide. This conformation is essential for its biological activity, including its binding affinity to somatostatin receptors.[1] Reduction of this bond can lead to a loss of the defined structure, increased flexibility, and potential for aggregation or reduced bioactivity.
Q2: How should I store lyophilized this compound to ensure the stability of the disulfide bridge?
For long-term storage, lyophilized peptide should be kept at -20°C or colder in a tightly sealed container to protect it from moisture. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.
Q3: What is the recommended procedure for reconstituting the peptide?
For reconstitution, it is advisable to use a degassed, sterile, acidic buffer (pH 4-5). Basic buffers (pH > 7) should be avoided as they can promote disulfide exchange and scrambling. If the peptide is difficult to dissolve, gentle sonication can be used.
Q4: How does reduction of the disulfide bridge affect the bioactivity of this compound?
Cleavage of the disulfide bond in somatostatin-14 leads to a significant increase in conformational flexibility and can result in rapid amyloid formation.[1] While the oxidized (cyclic) form is generally considered the biologically active conformation for receptor binding, the reduced (linear) form may exhibit different or significantly lower activity. For instance, early studies on somatostatin indicated differences in the biological potency between the oxidized and reduced forms in inhibiting growth hormone secretion.
Q5: What are the signs of disulfide bridge reduction in my peptide sample?
Visual signs are unlikely. The most reliable indicators of disulfide bridge reduction are analytical. A change in the chromatographic retention time (e.g., in HPLC) compared to a reference standard of the oxidized peptide is a strong indicator. The presence of free thiol groups, which can be detected using methods like Ellman's test, is a direct confirmation of reduction.
Troubleshooting Guide: Disulfide Bridge Reduction
This guide addresses common issues related to the reduction of the disulfide bridge in this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | Disulfide bridge reduction leading to an inactive conformation. | 1. Verify Integrity: Analyze the peptide stock solution and working solutions by HPLC to check for the presence of unexpected peaks corresponding to the reduced form. 2. Confirm Reduction: Use Ellman's test to quantify the presence of free thiol groups. 3. Re-oxidation: If reduction is confirmed, consider a re-oxidation protocol (see Experimental Protocols section). 4. Preventative Measures: Review handling and storage procedures. Ensure the use of appropriate acidic buffers and avoid potential sources of reducing agents. |
| Inconsistent results between experiments. | Partial reduction of the disulfide bridge in some aliquots or during experimental procedures. | 1. Aliquot Properly: Store the peptide in single-use aliquots to avoid multiple freeze-thaw cycles. 2. Check Buffers: Ensure all buffers and reagents used in the experiment are free of reducing agents (e.g., DTT, β-mercaptoethanol, stannous ions at high temperature).[2] 3. Control pH: Maintain a slightly acidic pH (4-5) in stock solutions to minimize disulfide exchange. |
| Appearance of a new peak in HPLC analysis. | This could indicate the presence of the reduced, linear form of the peptide or aggregates. | 1. Characterize the Peak: If possible, collect the new peak and analyze it by mass spectrometry to confirm if its mass corresponds to the reduced peptide. 2. Perform a Reduction Control: Intentionally reduce a sample of the peptide with a reducing agent like DTT and compare its HPLC profile to your sample. |
| Precipitation or aggregation of the peptide in solution. | Disulfide bond reduction can lead to increased flexibility and exposure of hydrophobic residues, promoting aggregation.[1] | 1. Solubility Test: Attempt to resolubilize the precipitate in a stronger solvent system (e.g., containing acetonitrile (B52724) or DMSO) for analytical purposes to confirm its identity. 2. Review Reconstitution: Ensure the peptide was fully dissolved in an appropriate buffer at a suitable concentration. 3. Preventative Storage: Store peptide solutions at -20°C or -80°C and use promptly after thawing. |
Quantitative Data Summary
| Condition | Effect on Disulfide Bond | Reference |
| Ascorbic acid in boiling water | Stable | [2] |
| Stannous ions (for ⁹⁹ᵐTc complexation) at room temperature | Stable | [2] |
| Stannous ions (small amount) in boiling water | Slightly cleaved | [2] |
| Dithionite in boiling water | Markedly reduced | [2] |
Note: This data is for a different somatostatin analog and should be used as a general guide. The stability of this compound may vary.
Experimental Protocols
Protocol 1: Detection of Free Thiol Groups using Ellman's Test
This protocol allows for the quantification of free sulfhydryl (-SH) groups, indicating the extent of disulfide bond reduction.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0
-
Peptide sample
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the 0.1 M sodium phosphate buffer to a final concentration of 4 mg/mL.
-
Prepare Peptide Sample: Dilute the peptide sample in the sodium phosphate buffer to a known concentration (e.g., 0.1-1 mg/mL).
-
Reaction: In a cuvette, mix the peptide solution with the DTNB solution. A typical ratio is 50 µL of DTNB solution to 950 µL of peptide solution.
-
Incubation: Incubate the mixture at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the solution at 412 nm. Use a blank containing the buffer and DTNB solution without the peptide.
-
Calculation: The concentration of free thiols can be calculated using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) of the 2-nitro-5-thiobenzoate (TNB) anion produced is 14,150 M⁻¹cm⁻¹.
Protocol 2: General Procedure for Re-oxidation of Reduced Peptide
If your peptide has been inadvertently reduced, this general protocol can be used to attempt to reform the disulfide bridge. Optimization may be required.
Materials:
-
Reduced peptide sample
-
Ammonium (B1175870) bicarbonate buffer (or similar), pH 8.0-8.5
-
Stir plate and stir bar
-
Air or a mild oxidizing agent (e.g., hydrogen peroxide, diluted)
Procedure:
-
Dissolution: Dissolve the reduced peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation over intermolecular oligomerization.
-
Oxidation: Stir the solution vigorously in a vessel open to the air for 24-48 hours. Air oxidation is a gentle method for reforming disulfide bonds. Alternatively, a very dilute solution of a mild oxidizing agent can be added dropwise while monitoring the reaction.
-
Monitoring: Periodically take aliquots of the reaction mixture and analyze by HPLC to monitor the disappearance of the reduced peptide peak and the appearance of the oxidized peptide peak. Ellman's test can also be used to monitor the disappearance of free thiols.
-
Purification: Once the reaction is complete, purify the cyclic peptide from any remaining linear peptide or side products using preparative HPLC.
-
Confirmation: Confirm the identity and purity of the re-oxidized peptide by mass spectrometry and analytical HPLC.
Visualizations
Caption: Troubleshooting workflow for suspected disulfide bridge reduction.
Caption: Impact of disulfide bridge state on biological activity.
References
- 1. Elucidating the role of disulfide bond on amyloid formation and fibril reversibility of somatostatin-14: relevance to its storage and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The integrity of the disulfide bond in a cyclic somatostatin analog during 99mTc complexation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: (D-Trp8,D-Cys14)-Somatostatin-14 versus Native Somatostatin-14
In the realm of somatostatin (B550006) research and drug development, the quest for more potent and stable analogs of the native hormone is paramount. This guide provides a detailed comparison of the synthetic analog (D-Trp8,D-Cys14)-Somatostatin-14 and native somatostatin-14, focusing on their efficacy as determined by receptor binding affinities and downstream signaling pathways. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Enhanced Potency of a Synthetic Analog
The strategic substitution of key amino acids in the native somatostatin-14 sequence has given rise to analogs with superior biological activity. One such analog, this compound, has demonstrated significantly greater potency in various biological assays compared to its native counterpart.
Superior Inhibition of Adenylyl Cyclase
A key mechanism of action for somatostatin and its analogs is the inhibition of adenylyl cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP). Studies have shown that this compound is a more potent inhibitor of both basal and stimulated adenylyl cyclase activity in pituitary tumor cells than native somatostatin-14. This enhanced inhibitory effect is a strong indicator of its increased efficacy.
The rank order of potency in displacing radiolabeled somatostatin analogs from their receptors on cortical neurons and pituitary membranes was found to be identical to the rank order for inhibiting adenylyl cyclase activity, with this compound exhibiting higher potency than native somatostatin-14. This suggests a direct correlation between receptor binding affinity and the functional inhibition of this critical signaling pathway.
Comparative Efficacy in Biological Systems
The enhanced potency of this compound translates to more pronounced effects in various physiological and behavioral models.
Hormonal Inhibition and Neurological Effects
In vivo studies have demonstrated that the analog [D-Trp8]-Somatostatin-14, a closely related compound, is 6 to 8 times more potent than native somatostatin in inhibiting the release of growth hormone, glucagon, and insulin.[1] Furthermore, (D-Trp8, D-Cys14)-somatostatin has been shown to be as effective as native somatostatin in delaying the extinction of active avoidance behavior and reversing electroconvulsive shock-induced amnesia in rats, indicating comparable effects on certain neurological functions.[2]
Conversely, in a study examining the intestinal absorption of carbohydrates in hamsters, neither native somatostatin nor (D-Trp8,D-Cys14)-somatostatin significantly altered the absorption of D(+)-glucose and D(+)-galactose.[3] However, both compounds did exhibit some effects on disaccharidase activities in the intestine.[3]
Receptor Binding Affinity: Awaiting a Complete Picture
Table 1: Binding Affinity (IC50, nM) of Native Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| SSTR1 | 1.8 |
| SSTR2 | 0.6 |
| SSTR3 | 1.1 |
| SSTR4 | 1.5 |
| SSTR5 | 0.5 |
Note: Data for native somatostatin-14 is compiled from various sources and may show slight variations between studies.
Experimental Methodologies
The following sections detail the general protocols for the key experiments cited in the comparison of this compound and native somatostatin-14.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a ligand for its receptor.
Protocol Steps:
-
Membrane Preparation:
-
Cells or tissues expressing the somatostatin receptors of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.
-
The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (this compound or native somatostatin-14) are added to displace the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding is plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
The Ki (inhibition constant) can be calculated from the IC50 value.
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a ligand to inhibit the production of cAMP.
Protocol Steps:
-
Preparation:
-
Cell lysates or purified plasma membranes from cells expressing somatostatin receptors are prepared.
-
-
Assay Reaction:
-
The membranes are incubated in a reaction buffer containing ATP (the substrate for adenylyl cyclase) and Mg2+ (a required cofactor).
-
A stimulator of adenylyl cyclase, such as forskolin, is often included to increase the basal enzyme activity.
-
Varying concentrations of the inhibitory ligand (this compound or native somatostatin-14) are added.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
-
cAMP Quantification:
-
The reaction is stopped, and the amount of cAMP produced is measured using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of adenylyl cyclase activity is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value.
-
Somatostatin Signaling Pathway
Both native somatostatin-14 and this compound exert their effects by binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular events.
Upon binding of the ligand, the receptor activates an associated inhibitory G-protein (Gi/o). This activation leads to the dissociation of the G-protein subunits, which in turn inhibit the activity of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The G-protein subunits can also directly modulate the activity of ion channels, such as calcium (Ca2+) and potassium (K+) channels. The culmination of these signaling events is the inhibition of hormone secretion and other cellular processes.
Conclusion
The available evidence strongly indicates that this compound is a more potent analog than native somatostatin-14. This increased efficacy is demonstrated by its superior ability to inhibit adenylyl cyclase and its more pronounced effects on hormone secretion in vivo. While a complete quantitative comparison of binding affinities across all five receptor subtypes is pending, the existing functional data provides a compelling case for its enhanced biological activity. Further research to fully characterize its receptor binding profile will be invaluable for its continued development and application in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Somatostatin and (D-Trp8, D-Cys14)-somatostatin delay extinction and reverse electroconvulsive shock induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin and its analogue (D-Trp8,D-Cys14)-somatostatin do not modify intestinal absorption in vivo of carbohydrates in hamster intestine, but they do modify some disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of (D-Trp8,D-Cys14)-Somatostatin-14 and Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two somatostatin (B550006) analogs: (D-Trp8,D-Cys14)-Somatostatin-14 and the widely used therapeutic agent, octreotide (B344500). The information presented herein is based on published experimental data and is intended to assist researchers in the fields of endocrinology, oncology, and pharmacology in their drug development and research endeavors.
Introduction
Somatostatin is a naturally occurring peptide hormone that exerts a wide range of physiological effects by binding to a family of five G-protein coupled receptors, designated SSTR1 through SSTR5. These receptors are expressed in various tissues and are implicated in numerous physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. Consequently, somatostatin analogs are of significant interest for the treatment of various pathologies, including neuroendocrine tumors and acromegaly. The therapeutic efficacy and side-effect profile of these analogs are largely determined by their binding affinity and selectivity for the different SSTR subtypes. This guide focuses on a comparative analysis of this compound and octreotide.
Data Presentation: Comparative Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. The following table summarizes the available quantitative data on the binding affinity of octreotide for the five human somatostatin receptor subtypes.
| Somatostatin Receptor Subtype | Octreotide Binding Affinity (IC50, nM) |
| SSTR1 | >1000[1] |
| SSTR2 | 0.2 - 2.5[1] |
| SSTR3 | Low affinity[1][2] |
| SSTR4 | >100[1] |
| SSTR5 | Lower affinity than SSTR2[1][2] |
As the data indicates, octreotide demonstrates a pronounced selectivity for the SSTR2 subtype, with significantly lower affinity for SSTR1 and SSTR4.[1][2] While it also binds to SSTR5, its affinity for SSTR2 is considerably higher.[1] This high affinity for SSTR2 is a cornerstone of its clinical utility in the management of neuroendocrine tumors, which frequently overexpress this particular receptor subtype.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity for somatostatin analogs is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled ligand (the compound of interest) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinities (Ki or IC50 values) of this compound and octreotide for each of the five human somatostatin receptor subtypes (SSTR1-5).
Materials:
-
Cell Lines: Stably transfected cell lines individually expressing one of the five human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, subtype-non-selective or selective radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-octreotide).
-
Test Compounds: this compound and octreotide.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing a protein carrier (e.g., 0.1% bovine serum albumin) and protease inhibitors.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
For total binding wells, add the radioligand.
-
For non-specific binding wells, add the radioligand and a high concentration of unlabeled native somatostatin to saturate all specific binding sites.
-
For competitive binding wells, add the radioligand and increasing concentrations of the unlabeled test compound (this compound or octreotide).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Mandatory Visualization
References
head-to-head comparison of (D-Trp8,D-Cys14)-Somatostatin-14 and lanreotide in vitro
A Head-to-Head Comparison for Researchers and Drug Development Professionals
In the landscape of somatostatin (B550006) analogs, both endogenous and synthetic, a clear understanding of their in vitro performance is paramount for advancing therapeutic strategies, particularly in oncology and endocrinology. This guide provides a detailed head-to-head comparison of the synthetic somatostatin analog (D-Trp8,D-Cys14)-Somatostatin-14 and the widely used therapeutic agent lanreotide (B11836), focusing on their in vitro characteristics. While direct comparative studies are limited, this report synthesizes available data on their receptor binding profiles, downstream signaling effects, and functional outcomes.
At a Glance: Key In Vitro Performance Metrics
| Parameter | This compound | Lanreotide |
| SSTR2 Binding Affinity (IC50/Ki) | Data not available in direct comparative studies | High affinity (IC50 ~0.8 nM)[1] |
| SSTR5 Binding Affinity (IC50/Ki) | Data not available in direct comparative studies | Moderate affinity (IC50 ~5.2 nM)[1] |
| Other SSTR Subtype Affinity | Limited in vitro data available | Low affinity for SSTR1, SSTR3, and SSTR4[2] |
| Downstream Signaling | Presumed to inhibit adenylyl cyclase | Inhibits adenylyl cyclase, leading to decreased cAMP levels[3] |
| Antiproliferative Effects | Limited in vitro data available | Cell line-dependent effects observed[1] |
Deep Dive: Receptor Binding Affinity
The cornerstone of a somatostatin analog's mechanism of action lies in its binding affinity to the five somatostatin receptor subtypes (SSTR1-5).
Lanreotide has been well-characterized and demonstrates a strong preference for SSTR2 and a moderate affinity for SSTR5.[1][2][4] This selectivity is a key determinant of its therapeutic efficacy in conditions such as acromegaly and neuroendocrine tumors (NETs), where SSTR2 is often overexpressed. One study reported an IC50 of 0.8 nM for SSTR2 and 5.2 nM for SSTR5.[1] Another study on a radiolabeled derivative, Y-DOTA-lanreotide, showed the highest affinity for SSTR5 among the tested compounds with an IC50 of 16 nM, while having low affinity for SSTR3 and SSTR4.[5]
Functional Assays: Unraveling Cellular Responses
The binding of somatostatin analogs to their receptors triggers a cascade of intracellular events, primarily the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling pathway is crucial for the anti-secretory and antiproliferative effects of these compounds.
Lanreotide's ability to suppress cAMP is a well-established mechanism of its action.[3] This leads to downstream effects such as the inhibition of hormone secretion and cell cycle arrest. In vitro studies on the antiproliferative effects of lanreotide have shown varied results depending on the cell line. For instance, in neuroendocrine tumor cell lines, lanreotide treatment led to a significant reduction in viability in QGP1 cells after 72 hours, but surprisingly showed no such effect in Bon1 cells.
Unfortunately, in vitro functional data for This compound regarding its impact on cAMP levels and cell proliferation in direct comparison to lanreotide is sparse. While it is presumed to act similarly to other somatostatin analogs by inhibiting adenylyl cyclase, specific quantitative data from comparative in vitro assays is lacking.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the actions of these somatostatin analogs, it is essential to visualize the key signaling pathways and the experimental workflows used to investigate them.
The primary signaling cascade initiated by somatostatin analogs involves the activation of inhibitory G-proteins, leading to the suppression of adenylyl cyclase and a reduction in intracellular cAMP levels.
A typical in vitro comparison involves receptor binding assays to determine affinity and functional assays to measure downstream cellular responses such as changes in cAMP levels and cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are outlines of key experimental protocols.
Somatostatin Receptor Binding Assay (Competitive Radioligand Binding)
-
Membrane Preparation:
-
Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with a specific SSTR subtype).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).
-
Add increasing concentrations of the unlabeled competitor compounds (this compound or lanreotide).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
Plate cells expressing the relevant SSTR subtype in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of increasing concentrations of the somatostatin analog (this compound or lanreotide).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the analog concentration.
-
Determine the IC50 value, representing the concentration of the analog that causes 50% inhibition of forskolin-stimulated cAMP accumulation.
-
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells (e.g., neuroendocrine tumor cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or lanreotide for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against the logarithm of the analog concentration to determine the IC50 value for antiproliferative activity.
-
Conclusion
Lanreotide is a well-studied somatostatin analog with high affinity for SSTR2 and moderate affinity for SSTR5, and its in vitro effects on downstream signaling and cell proliferation are relatively well-documented. In contrast, there is a notable lack of publicly available, direct comparative in vitro data for this compound. To provide a conclusive head-to-head comparison, further in vitro studies are required to characterize the receptor binding profile and functional activity of this compound across the five SSTR subtypes and in relevant cellular assays. Such data would be invaluable for the research community in understanding its potential therapeutic applications and for guiding future drug development efforts.
References
- 1. aiom.it [aiom.it]
- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Pasireotide and (D-Trp8,D-Cys14)-Somatostatin-14 Binding to Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics and subsequent cellular signaling of two somatostatin (B550006) analogs: pasireotide (B1678482) and (D-Trp8,D-Cys14)-Somatostatin-14. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (SSTR1-5) that are expressed in various tissues and are crucial regulators of endocrine and neuroendocrine functions.[1] Synthetic somatostatin analogs are valuable tools in both research and clinical settings for their ability to modulate these functions. Pasireotide is a multi-receptor targeted somatostatin analog, while this compound is a synthetic derivative of the native somatostatin-14. Understanding their respective binding affinities and signaling pathways is essential for the development of targeted therapeutics.
Binding Affinities for Somatostatin Receptors
The binding affinity of a ligand to its receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities (IC50 or Kd in nM) of pasireotide and a closely related analog of this compound to the five human somatostatin receptor subtypes.
| Receptor Subtype | Pasireotide (IC50, nM) | (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide (Kd, nM) |
| SSTR1 | 9.3 ± 0.1[2] | 1200[3] |
| SSTR2 | 1.0 ± 0.1[2] | 23.5[3] |
| SSTR3 | 1.5 ± 0.3[2] | 11.05[3] |
| SSTR4 | >100[2] | >1000[3] |
| SSTR5 | 0.16 ± 0.01[2] | 0.61[3] |
Note: Data for this compound was not directly available. The data presented is for a structurally similar analog, (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide, and is presented as Kd values. Lower values indicate higher binding affinity.
Pasireotide demonstrates a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and notably the highest affinity for SSTR5.[2][4] It exhibits low affinity for SSTR4.[2] The presented data for the this compound analog suggests a preference for SSTR5, followed by SSTR3 and SSTR2, with significantly lower affinities for SSTR1 and SSTR4.[3]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented above are typically determined using competitive radioligand binding assays. The following is a generalized protocol for such an assay.
Objective: To determine the binding affinity of a test compound (e.g., pasireotide or this compound) for a specific somatostatin receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor of interest (e.g., [125I-Tyr11]-Somatostatin-14).
-
Test Compounds: Pasireotide and this compound.
-
Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2) and a protein carrier (e.g., 0.1% BSA).
-
Wash Buffer: A buffer solution, often the same as the assay buffer but without the protein carrier.
-
Filtration Apparatus: A vacuum manifold with glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. This step separates the cell membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound to the receptors is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Downstream Signaling Pathways
Upon binding to their receptors, somatostatin analogs initiate a cascade of intracellular signaling events. The primary signaling pathway for SSTRs involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other signaling pathways, such as the regulation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, have also been reported.
Adenylyl Cyclase Inhibition: Both pasireotide and native somatostatin are known to inhibit adenylyl cyclase activity upon binding to SSTRs. This leads to a reduction in cAMP production, which in turn affects various cellular processes, including hormone secretion and cell proliferation. Comparative studies directly evaluating the potency of pasireotide versus this compound in adenylyl cyclase inhibition are limited.
Conclusion
Pasireotide is a multi-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5. The available data for a structurally similar analog suggests that this compound also exhibits a preference for SSTR5. Both compounds are expected to primarily signal through the inhibition of adenylyl cyclase. Further head-to-head comparative studies are needed to fully elucidate the differences in their potencies and downstream signaling effects, which would be invaluable for the rational design of novel therapeutics targeting somatostatin receptors.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, open-label study of pasireotide in patients with BRAF-wild type and NRAS-wild type, unresectable and/or metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (D-Trp8,D-Cys14)-Somatostatin-14 Cross-Reactivity with Somatostatin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14, with the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this document presents binding data for the endogenous ligand, Somatostatin-14, as a reference. Furthermore, it outlines a detailed experimental protocol for determining receptor binding affinities and visualizes key biological and experimental pathways.
Data Presentation: Receptor Binding Affinity
A comprehensive search of scientific literature did not yield specific quantitative binding affinity data (Ki or IC50 values) for the synthetic analog this compound across all five somatostatin receptor subtypes.
As a point of reference, the binding affinities of the natural ligand, Somatostatin-14, for the human somatostatin receptor subtypes are presented below. This data highlights the high affinity of the native peptide for all five receptor subtypes.
Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki in nM) |
| SSTR1 | ~1.5 |
| SSTR2 | ~0.8 |
| SSTR3 | ~1.2 |
| SSTR4 | ~1.0 |
| SSTR5 | ~0.9 |
Note: These values are approximate and can vary depending on the experimental conditions, cell line, and radioligand used.
Experimental Protocols: Radioligand Binding Assay
The following is a detailed protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound like this compound to its target receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for each of the five human somatostatin receptor subtypes.
Materials:
-
Cell Lines: Stably transfected cell lines individually expressing one of the five human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Reagents: Appropriate growth medium, fetal bovine serum, antibiotics.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptors, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Somatostatin-14 at a high concentration (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the transfected cells to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a saturating concentration of unlabeled Somatostatin-14.
-
Competitive Binding: Assay buffer, cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways of Somatostatin Receptors
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin or its analogs, initiate a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological effects of somatostatin, including the inhibition of hormone secretion and cell proliferation.
Caption: General signaling pathways of somatostatin receptors.
Experimental Workflow for Receptor Binding Assay
The determination of a compound's binding affinity to its receptor follows a structured experimental workflow, from the preparation of biological materials to the final data analysis.
Caption: Experimental workflow for a radioligand binding assay.
A Comparative Guide to the Anti-proliferative Effects of Somatostatin Analogs in Cancer Cell Lines with a Focus on (D-Trp8,D-Cys14)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-proliferative effects of somatostatin (B550006) analogs on various cancer cell lines. While extensive data exists for established analogs like Octreotide (B344500) and Lanreotide, this document also explores the potential of the synthetic analog (D-Trp8,D-Cys14)-Somatostatin-14, highlighting its known characteristics and outlining a framework for its validation.
Introduction to Somatostatin and its Analogs in Oncology
Somatostatin is a natural cyclic peptide that regulates a wide range of physiological processes, including hormone secretion and cell proliferation.[1] Its anti-proliferative effects are primarily mediated through a family of five G-protein coupled receptors known as somatostatin receptors (SSTR1-5), which are often overexpressed in various tumor types.[2][3] The therapeutic potential of native somatostatin is limited by its short half-life of 1-3 minutes.[4] This has led to the development of synthetic somatostatin analogs (SSAs) with improved stability and receptor subtype selectivity.[4]
Commonly used SSAs like Octreotide and Lanreotide have demonstrated efficacy in controlling tumor growth, particularly in neuroendocrine tumors (NETs).[5][6] Their mechanism of action involves both direct and indirect pathways. Direct effects include the inhibition of cell proliferation and induction of apoptosis, while indirect effects involve the suppression of growth factor and hormone secretion.[7] The anti-proliferative activity of these analogs is often dependent on the expression of SSTR2.[3][8]
This compound: A Potential Anti-proliferative Agent
This compound is a synthetic analog of somatostatin. While its primary research applications have been in metabolic-related diseases, its structural similarity to other anti-proliferative somatostatin analogs suggests it may hold similar potential in oncology. The substitution of D-Tryptophan at position 8 is a key modification in many potent somatostatin analogs, often leading to increased stability and receptor binding affinity. For instance, [D-Trp8]-Somatostatin-14 has been shown to be 6 to 8 times more potent than native somatostatin in inhibiting the release of growth hormone, glucagon, and insulin.[1]
Currently, there is a lack of publicly available data specifically validating the anti-proliferative effects of this compound in cancer cell lines. However, based on the known mechanisms of other D-Trp8 substituted analogs, it is hypothesized that it may exert cytostatic or cytotoxic effects in cancer cells expressing the appropriate somatostatin receptors.
Comparative Anti-proliferative Data of Somatostatin Analogs
The following table summarizes the anti-proliferative effects of the well-characterized somatostatin analog, Octreotide, in different cancer cell lines. This data serves as a benchmark for the potential evaluation of this compound.
| Cancer Cell Line | Analog | Concentration | % Inhibition | Assay | Reference |
| GH3 (Rat Pituitary) | Octreotide | 100 ng/ml | 19.4 ± 5.3% | Cell Counting | |
| GH3 (Rat Pituitary) | Octreotide | 1000 ng/ml | 22.4 ± 5.1% | Cell Counting | |
| LNCaP (Prostate) | Lanreotide | Dose-dependent | Significant Inhibition | Cell Proliferation Assay | |
| LNCaP (Prostate) | BIM-23244 (sst2/sst5) | Dose-dependent | Potent Inhibition | Cell Proliferation Assay | |
| CG5 (Breast) | Somatostatin | Not specified | ~40% | Cell Growth Assay | |
| CG5 (Breast) | SMS 201-995 (Octreotide) | Not specified | ~40% | Cell Growth Assay | |
| T 47 D (Breast) | Somatostatin | Not specified | Less evident | Cell Growth Assay | |
| ZR 75-1 (Breast) | Somatostatin | Not specified | Less evident | Cell Growth Assay | |
| RO 87-M-1 (Thyroid) | MK0678 | 100 nmol/L | ~30% | Cell Counting | |
| NPA87 (Thyroid) | MK0678 | 100 nmol/L | ~30% | Cell Counting | |
| NPA87 (Thyroid) | Octreotide | Dose-dependent | Inhibition | Cell Counting |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation and can be adapted to test the effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and other comparator somatostatin analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and other analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same solvent concentration used for the analogs).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability or inhibition compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
The binding of a somatostatin analog to its receptor, primarily SSTR2 for anti-proliferative effects, initiates a cascade of intracellular events. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate key signaling molecules involved in cell growth, such as those in the MAPK/ERK pathway. Some SSTR subtypes can also mediate apoptosis.
Caption: Somatostatin Analog Anti-proliferative Signaling Pathway.
Experimental Workflow for Comparative Analysis
The following workflow outlines the steps to validate and compare the anti-proliferative effects of this compound against other somatostatin analogs.
Caption: Workflow for Validating Anti-proliferative Effects.
Conclusion and Future Directions
While established somatostatin analogs like Octreotide and Lanreotide have confirmed anti-proliferative effects in various cancer cell lines, the specific efficacy of this compound remains to be elucidated. The structural characteristics of this analog suggest a potential for anti-cancer activity, but this requires rigorous experimental validation.
Future research should focus on performing dose-response studies of this compound in a panel of cancer cell lines with well-characterized SSTR expression profiles. Direct, head-to-head comparisons with other SSAs will be crucial to determine its relative potency and potential as a novel therapeutic agent. Furthermore, detailed investigation into its effects on cell cycle progression and apoptosis will provide a deeper understanding of its mechanism of action. The experimental framework provided in this guide offers a starting point for these essential investigations.
References
- 1. peptide.com [peptide.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Somatostatin-14 and its analog octreotide exert a cytostatic effect on GH3 rat pituitary tumor cell proliferation via a transient G0/G1 cell cycle block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of prostate cancer cell proliferation by somatostatin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy comparison of (D-Trp8,D-Cys14)-Somatostatin-14 with other somatostatin analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo efficacy comparison of (D-Trp8,D-Cys14)-Somatostatin-14 with other key somatostatin (B550006) analogs. This document synthesizes available experimental data on receptor binding affinity, and in vivo modulation of hormone secretion and tumor growth to facilitate objective evaluation.
Somatostatin analogs are a critical class of therapeutic peptides used in the management of neuroendocrine tumors (NETs) and other hormonal disorders. Their efficacy is primarily mediated through their interaction with the five somatostatin receptor subtypes (SSTR1-5). This guide focuses on the in vivo performance of this compound in comparison to other well-established analogs such as octreotide, lanreotide, and pasireotide (B1678482).
Quantitative Data Comparison
The following tables summarize the receptor binding affinities and in vivo efficacy of this compound and other analogs based on published preclinical and clinical data.
Table 1: Somatostatin Receptor Binding Affinity (IC₅₀, nM)
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Octreotide | >1000 | 0.6 | 4.3 | >1000 | 7.9 |
| Lanreotide | >1000 | 1.1 | 13.2 | >1000 | 9.5 |
| Pasireotide | 1.5 | 0.3 | 0.8 | >100 | 0.2 |
| Somatostatin-14 | 1.1 | 0.2 | 0.7 | 1.3 | 0.4 |
Note: Lower IC₅₀ values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vivo Efficacy Comparison
| Analog | Model System | Key Findings |
| This compound | Rat; Arginine-induced hormone release | At 70 ng/kg/min, suppressed glucagon (B607659) release but not insulin (B600854) release.[1] |
| Hamster; Intestinal absorption | Did not significantly modify intestinal absorption of D(+)-glucose and D(+)-galactose.[2] | |
| Octreotide | Nude mice with human pancreatic adenocarcinoma xenografts | Inhibited tumor growth, prolonged tumor doubling time, and reduced tumor weight, RNA, and DNA content. |
| Nude rats with human neuroblastoma xenografts | Significantly inhibited neuroblastoma growth, reducing tumor volume and weight. | |
| Lanreotide | Patients with gastroenteropancreatic neuroendocrine tumors (CLARINET study) | Significantly prolonged progression-free survival compared to placebo.[3][4] |
| Pasireotide | MENX rats with nonfunctioning pituitary tumors | Showed a superior anti-tumor effect compared to octreotide, particularly in female rats. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key in vivo experiments.
In Vivo Hormone Secretion Assay
This protocol outlines a general procedure for evaluating the effect of somatostatin analogs on hormone release in an animal model.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized, and catheters are inserted for infusion and blood sampling.
-
A baseline blood sample is collected.
-
The somatostatin analog or vehicle control is infused intravenously at a specified dose (e.g., 70 ng/kg/min).[1]
-
A secretagogue (e.g., arginine) is administered to stimulate hormone release.[1]
-
Blood samples are collected at timed intervals post-stimulation.
-
Plasma levels of the hormone of interest (e.g., insulin, glucagon) are measured using radioimmunoassay (RIA) or ELISA.
-
The inhibitory effect of the analog is determined by comparing hormone levels in the treated group to the control group.
-
In Vivo Tumor Growth Inhibition Study
This protocol describes a general method for assessing the anti-tumor efficacy of somatostatin analogs in a xenograft model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: A suspension of human cancer cells (e.g., pancreatic adenocarcinoma, neuroblastoma) is injected subcutaneously into the flank of the mice.
-
Procedure:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The somatostatin analog or vehicle is administered via a specified route (e.g., subcutaneous, intraperitoneal) and schedule.
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Animal body weights are monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, RNA/DNA content).
-
Anti-tumor efficacy is determined by comparing tumor growth in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflow
The anti-proliferative and anti-secretory effects of somatostatin analogs are mediated through complex intracellular signaling cascades initiated upon binding to SSTRs.
Caption: Somatostatin analog binding to its receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of other signaling pathways, ultimately resulting in anti-secretory and anti-proliferative effects.
Caption: A typical experimental workflow for evaluating the in vivo anti-tumor efficacy of somatostatin analogs in a xenograft mouse model.
Conclusion
The available data indicates that this compound demonstrates in vivo biological activity by selectively inhibiting glucagon secretion. While direct comparative studies on its anti-tumor efficacy are limited, the well-documented anti-proliferative effects of other somatostatin analogs like octreotide, lanreotide, and pasireotide in various cancer models provide a strong rationale for further investigation. The choice of a specific analog for therapeutic development should be guided by the somatostatin receptor expression profile of the target tumor. Further head-to-head preclinical studies are warranted to fully elucidate the comparative in vivo anti-tumor efficacy of this compound against current standards of care.
References
A Comparative Guide to the Metabolic Stability of (D-Trp8,D-Cys14)-Somatostatin-14 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of (D-Trp8,D-Cys14)-Somatostatin-14 relative to other key somatostatin (B550006) analogs. The information presented is supported by available experimental data from peer-reviewed literature, offering insights into the strategies for enhancing the in vivo longevity of these therapeutic peptides.
Native somatostatin-14 (SS-14) is a peptide hormone with significant therapeutic potential; however, its clinical utility is hampered by an extremely short biological half-life of only 1 to 3 minutes due to rapid enzymatic degradation in plasma.[1][2][3] To overcome this limitation, synthetic analogs have been developed with structural modifications designed to improve metabolic stability and prolong their duration of action. A key strategy in this endeavor has been the substitution of L-amino acids with their D-isomers at positions susceptible to enzymatic cleavage.
This guide will compare the available metabolic stability data for native somatostatin-14 and several key analogs, including those with D-amino acid substitutions.
Comparative Metabolic Stability of Somatostatin Analogs
The following table summarizes the available data on the in vitro half-life of various somatostatin analogs. The data highlights the significant impact of structural modifications on metabolic stability.
| Analog | Key Structural Features | Half-life (in human serum/plasma) |
| Somatostatin-14 (Native) | Natural 14-amino acid cyclic peptide | 1-3 minutes (in vivo)[1][2][3] |
| [D-Trp8]-Somatostatin-14 | D-tryptophan at position 8 | ~2.75 hours[4] |
| This compound | D-tryptophan at position 8 and D-cysteine at position 14 | Data not available; expected to have enhanced stability |
| Octreotide | Octapeptide analog with a D-Phe at the N-terminus and a D-Trp at position 4 | ~1.5 hours (immediate release)[5] |
| Lanreotide | Octapeptide analog | Long-acting formulations with apparent elimination half-lives of 21-22 days |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are outlines of common experimental protocols used in the cited studies.
In Vitro Plasma/Serum Stability Assay
Objective: To determine the rate of degradation of a peptide analog in human plasma or serum.
Methodology:
-
Preparation of Solutions: The test peptide is dissolved in a suitable buffer to a known concentration. Human plasma or serum is thawed and centrifuged to remove any precipitates.
-
Incubation: The peptide solution is added to the plasma or serum and incubated at 37°C in a shaking water bath.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic degradation in the collected aliquots is immediately stopped by adding a quenching solution, typically a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Sample Processing: The quenched samples are centrifuged to precipitate plasma proteins. The supernatant containing the remaining peptide is collected.
-
Analysis: The concentration of the intact peptide in the supernatant is quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the initial concentration at time 0. The half-life (t½) is then determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.
In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a peptide analog in the presence of liver enzymes, which are a major site of drug metabolism.
Methodology:
-
Preparation of Reagents: The test peptide is dissolved in a buffer. Liver microsomes (from human or other species) are thawed on ice. A cofactor solution, typically containing NADPH, is prepared.
-
Incubation Mixture: The peptide, liver microsomes, and buffer are pre-warmed at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor solution to the incubation mixture.
-
Time-Point Sampling and Quenching: Aliquots are taken at various time points and the reaction is quenched, usually with a cold organic solvent like acetonitrile.
-
Sample Processing and Analysis: Similar to the plasma stability assay, samples are centrifuged, and the supernatant is analyzed by HPLC to quantify the remaining parent peptide.
-
Data Analysis: The half-life and intrinsic clearance of the peptide are calculated from the rate of its disappearance over time.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the somatostatin receptor signaling pathway and a typical experimental workflow for assessing metabolic stability.
Caption: Somatostatin receptor signaling cascade.
References
- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Half-life of somatostatin-like immunoreactivity in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Signaling Pathways Activated by (D-Trp8,D-Cys14)-Somatostatin-14 and Other Somatostatin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways activated by the synthetic somatostatin (B550006) analog (D-Trp8,D-Cys14)-Somatostatin-14 and other key somatostatin receptor (SSTR) agonists, including the native ligand Somatostatin-14, and the widely used therapeutic analogs Octreotide and Pasireotide. This analysis is supported by experimental data on receptor binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and workflows.
The diverse physiological effects of somatostatin are mediated by a family of five G-protein coupled receptors (SSTR1-5). Different agonists can exhibit biased agonism, preferentially activating certain downstream signaling pathways over others, even when acting on the same receptor subtype. Understanding these differential signaling profiles is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Quantitative Comparison of Agonist Potency and Efficacy
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and other selected agonists. The data is compiled from various in vitro studies. It is important to note that direct comparative data for this compound across all signaling pathways is limited. Data for the closely related analog [D-Trp8]-Somatostatin-14 is included to provide insights into the effects of the D-Trp8 substitution.
Table 1: Somatostatin Receptor Binding Affinities (Ki, nM)
| Agonist | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.0 | 0.8 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| [D-Trp8]-Somatostatin-14 | Data not available | 0.07 | Data not available | Data not available | Data not available |
| Octreotide | >1000 | 0.6 | 8.3 | >1000 | 7.9 |
| Pasireotide | 1.0 | 1.5 | 0.2 | >100 | 0.1 |
Table 2: Functional Potency - cAMP Inhibition (EC50, nM)
| Agonist | Cell Line | SSTR Subtype(s) Expressed | EC50 (nM) |
| Somatostatin-14 | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Octreotide | HEK293 | SSTR2 | 0.21 |
| Pasireotide | HEK293 | SSTR2 | 1.1 |
| HEK293 | SSTR5 | 8.5 |
Table 3: Functional Potency - ERK Phosphorylation (EC50, nM)
| Agonist | Cell Line | SSTR Subtype(s) Expressed | EC50 (nM) |
| Somatostatin-14 | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Octreotide | Data not available | Data not available | Data not available |
| Pasireotide | Data not available | Data not available | Data not available |
Table 4: Functional Potency - Intracellular Calcium Mobilization (EC50, nM)
| Agonist | Cell Line | SSTR Subtype(s) Expressed | EC50 (nM) |
| Somatostatin-14 | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Octreotide | Data not available | Data not available | Data not available |
| Pasireotide | Data not available | Data not available | Data not available |
Signaling Pathways
The activation of somatostatin receptors by agonists initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase via Gi/o proteins, leading to decreased cyclic AMP (cAMP) levels. Additionally, SSTR activation can modulate other signaling pathways, including the MAPK/ERK pathway and intracellular calcium levels, often through β-arrestin-mediated mechanisms or coupling to other G-proteins. The specific pathways activated can vary depending on the agonist and the SSTR subtype involved.
A Side-by-Side Evaluation of (D-Trp8,D-Cys14)-Somatostatin-14 and Somatostatin-28 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two somatostatin (B550006) analogs: (D-Trp8,D-Cys14)-Somatostatin-14 and the endogenous peptide, Somatostatin-28. The following sections detail their receptor binding affinities, functional potencies in inhibiting hormone secretion, and the underlying signaling pathways. Experimental data is presented in tabular format for ease of comparison, and detailed protocols for key assays are provided.
Data Presentation: Quantitative Comparison
Table 1: Somatostatin Receptor Binding Affinity (Ki in nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| [D-Trp8]-Somatostatin-14 | 1.8 ± 0.2 | 0.2 ± 0.03 | 1.5 ± 0.2 | 2.5 ± 0.4 | 0.9 ± 0.1 |
| Somatostatin-28 | 0.7 ± 0.1 | 0.3 ± 0.05 | 0.9 ± 0.1 | 0.4 ± 0.07 | 0.2 ± 0.03 |
Note: Data for [D-Trp8]-Somatostatin-14 is used as a proxy for this compound. The Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium.
Table 2: Inhibition of Growth Hormone (GH) Release (IC50 in nM)
| Compound | In Vitro GH Inhibition (IC50) |
| This compound | Data not available |
| Somatostatin-28 | ~1-5 nM (species and cell-type dependent) |
Note: While a precise IC50 value for this compound is not available, studies indicate it is a potent inhibitor of GH secretion.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for the in vitro characterization of somatostatin analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
1. Membrane Preparation:
-
Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells transfected with a specific SSTR subtype).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
For competitive binding, add a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) and varying concentrations of the unlabeled test compound (this compound or Somatostatin-28).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled somatostatin.
-
To determine total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Growth Hormone (GH) Secretion Assay
This assay measures the ability of a compound to inhibit the release of growth hormone from pituitary cells.[1]
1. Cell Culture:
-
Isolate anterior pituitary cells from rats and establish a primary culture.
-
Plate the cells in a multi-well plate and culture for 2-3 days to allow them to adhere and recover.
2. Stimulation and Inhibition:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test compounds (this compound or Somatostatin-28) for a defined period (e.g., 30 minutes).
-
Stimulate GH release by adding a secretagogue, such as Growth Hormone-Releasing Hormone (GHRH).
-
Incubate for a further period (e.g., 3-4 hours) to allow for GH secretion.
3. GH Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2][3][4]
4. Data Analysis:
-
Plot the percentage of GHRH-stimulated GH secretion against the log concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in stimulated GH release.
cAMP Accumulation Assay
This assay determines the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in somatostatin receptor signaling.[5][6][7][8]
1. Cell Culture and Treatment:
-
Culture cells expressing the relevant somatostatin receptor subtype.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (this compound or Somatostatin-28).
-
Stimulate adenylyl cyclase and cAMP production using forskolin.
-
Incubate for a specific time at 37°C.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based assay.
3. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP accumulation.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Somatostatin receptor signaling cascade.
Caption: Workflow for evaluating somatostatin analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of (D-Trp8,D-Cys14)-Somatostatin-14: A Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of the synthetic somatostatin (B550006) analog, (D-Trp8,D-Cys14)-Somatostatin-14, ensuring laboratory safety and regulatory compliance.
Immediate Safety Protocols
Before commencing any disposal procedure, a thorough hazard assessment is crucial. Although not broadly classified as hazardous, the toxicological properties of many research-grade peptides like this compound may not be fully investigated.[2] Therefore, treating it with due caution as a potentially hazardous chemical is a prudent approach.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether the waste is in liquid or solid form.
Liquid Waste Disposal:
-
Inactivation (Recommended): To provide an additional layer of safety, chemical degradation of the peptide through hydrolysis is recommended.[2] This can be achieved using either a strong acid or a strong base.
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be considered for drain disposal.[2]
-
Drain Disposal Verification: Always confirm with your institution's Environmental Health & Safety (EHS) department before disposing of any neutralized chemical waste down the drain.[1] Some regulations may prohibit this practice regardless of inactivation and neutralization.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, including empty vials, pipette tips, and contaminated gloves, must be collected in a clearly labeled, leak-proof hazardous waste container.[1]
-
Storage: The sealed container should be stored in a designated hazardous waste accumulation area, away from incompatible materials.[2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by your institution's certified hazardous waste management service.[3]
Quantitative Data for Decontamination
The following table summarizes key parameters for the chemical decontamination of peptide waste.
| Parameter | Acid Hydrolysis | Base Hydrolysis | Sodium Hypochlorite |
| Inactivation Reagent | 1 M Hydrochloric Acid (HCl) | 1 M Sodium Hydroxide (NaOH) | 0.5-1.0% final concentration |
| Recommended Ratio | 1 part waste to 10 parts solution | 1 part waste to 10 parts solution | 1 part waste to 10 parts solution |
| Minimum Contact Time | 24 hours | 24 hours | 20-60 minutes |
| Final pH for Aqueous Waste | 6.0 - 8.0 | 6.0 - 8.0 | 5.5 - 9.0 |
Data compiled from general peptide disposal guidelines.[1][2]
Experimental Protocols for Inactivation
Acid Hydrolysis:
-
Working within a fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the liquid peptide waste to facilitate degradation.
-
Ensure the final mixture is in a properly sealed and labeled container.
-
Allow the mixture to stand for a minimum of 24 hours.[2]
-
After the inactivation period, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) to neutralize the solution to a pH between 6.0 and 8.0.[2]
Base Hydrolysis:
-
Within a fume hood, add a sufficient volume of 1 M Sodium Hydroxide (NaOH) to the liquid peptide waste.
-
Seal and label the container appropriately.
-
Let the mixture react for at least 24 hours.[2]
-
Following inactivation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an acid (e.g., 1 M HCl).[2]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and key steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (D-Trp8,D-Cys14)-Somatostatin-14
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like (D-Trp8,D-Cys14)-Somatostatin-14 is paramount to ensure both personal safety and the integrity of experimental outcomes. As a synthetic analog of somatostatin, this peptide should be handled with care, assuming it is a potent biological material.[1] Adherence to established safety protocols for handling chemical and peptide compounds is crucial.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure risk when handling this compound, particularly in its lyophilized powder form. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard requirement.[1][2] It is advisable to change gloves immediately if they become contaminated.[1] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Necessary when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[1][4][5]
-
Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent moisture absorption.[6]
Reconstitution and Aliquoting:
-
All handling of the peptide, especially the lyophilized powder, should occur in a designated, well-ventilated area, such as a chemical fume hood or biosafety cabinet.[1][3]
-
Use sterile, high-purity water or an appropriate buffer for reconstitution.[4][5]
-
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.[1][4]
-
Clearly label all containers with the peptide name, concentration, date of preparation, and storage conditions.[1][4][5]
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous waste.[1]
Waste Segregation:
-
Solid Waste: All disposables that have come into contact with the peptide, such as gloves, pipette tips, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[2][3][6]
-
Liquid Waste: Unused or waste solutions containing the peptide should be collected in a separate, sealed, and labeled hazardous waste container.[2] Do not pour peptide solutions down the drain.[1][5]
Decontamination and Disposal:
-
For liquid waste, chemical inactivation may be an option. Common reagents for deactivating peptide waste include a 10% bleach solution or 1 M sodium hydroxide (B78521) (NaOH).[2] Following inactivation, the solution may need to be neutralized.[2]
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the final disposal of all hazardous waste.[1][2]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
